molecular formula C10H9NO2S2 B444900 Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate CAS No. 444907-56-6

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Cat. No.: B444900
CAS No.: 444907-56-6
M. Wt: 239.3g/mol
InChI Key: YTPWWVXUJXQDMK-UHFFFAOYSA-N
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Description

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPWWVXUJXQDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356754
Record name methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
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Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-56-6
Record name methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous structures and established synthetic methodologies to present a predictive yet scientifically grounded resource. The document includes detailed hypothetical experimental protocols, tabulated summaries of predicted quantitative data, and visualizations of the proposed synthetic workflow. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar bithiophene derivatives in fields such as medicinal chemistry and materials science.

Introduction

Bithiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific disciplines. Their rigid, planar structure and electron-rich nature make them ideal building blocks for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1][2][3]. Furthermore, the incorporation of functional groups such as amines and carboxylic esters onto the bithiophene scaffold can impart specific biological activities, making them attractive scaffolds in drug discovery[4][5][6]. The specific isomer, 2,3'-bithiophene, offers a unique connectivity that can influence the electronic and steric properties of the resulting molecule compared to the more commonly studied 2,2'-bithiophene. This guide focuses on a specific, yet largely unexplored derivative, this compound, providing a theoretical framework for its synthesis and characterization.

Proposed Synthesis

A plausible multi-step synthetic route for this compound is proposed, leveraging well-established organometallic cross-coupling reactions and standard functional group manipulations. The overall strategy involves the initial construction of a functionalized 2,3'-bithiophene core, followed by the introduction of the amino group via reduction of a nitro precursor.

G cluster_0 Stille Coupling cluster_1 Nitration cluster_2 Reduction A Methyl 3-bromothiophene-4-carboxylate C Methyl 2,3'-bithiophene-4'-carboxylate A->C Pd(PPh3)4, Toluene, Reflux B 2-(Tributylstannyl)thiophene B->C D Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate C->D HNO3, H2SO4 E This compound D->E SnCl2·2H2O, Ethanol, Reflux

Proposed synthetic workflow for this compound.
Step 1: Stille Coupling for 2,3'-Bithiophene Core Synthesis

The initial step involves the formation of the 2,3'-bithiophene core via a Stille cross-coupling reaction. This reaction is a versatile method for creating carbon-carbon bonds between sp2-hybridized carbon atoms and is well-suited for the coupling of thiophene derivatives[7][8][9][10][11].

Reaction: Methyl 3-bromothiophene-4-carboxylate is coupled with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst.

Experimental Protocol (Hypothetical):

  • To a solution of Methyl 3-bromothiophene-4-carboxylate (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 2,3'-bithiophene-4'-carboxylate.

Step 2: Nitration of the Bithiophene Core

The second step is the regioselective nitration of the 2,3'-bithiophene-4'-carboxylate. The electron-donating nature of the thiophene ring directs electrophilic substitution to the 5'-position of the unsubstituted thiophene ring.

Reaction: Nitration of Methyl 2,3'-bithiophene-4'-carboxylate using a mixture of nitric acid and sulfuric acid.

Experimental Protocol (Hypothetical):

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add Methyl 2,3'-bithiophene-4'-carboxylate (1.0 eq) to the cooled nitrating mixture while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation on nitrothiophenes is the use of tin(II) chloride[12].

Reaction: Reduction of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate to this compound using tin(II) chloride dihydrate.

Experimental Protocol (Hypothetical):

  • To a solution of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₉NO₂S₂Structural analysis
Molecular Weight 239.32 g/mol Calculation from formula
Appearance Yellow to brown solidAnalogy with other aminothiophene derivatives
Melting Point 150-180 °CGeneral range for functionalized bithiophenes
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.Polarity of the molecule

Predicted Spectroscopic Data

The predicted spectroscopic data is crucial for the characterization of the target molecule. These predictions are based on the known spectral properties of similar bithiophene and aminothiophene structures[13][14][15][16][17].

1H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂4.0 - 5.0br s-
Thiophene-H (at C5)7.2 - 7.4d~4.0
Thiophene-H (at C3)7.0 - 7.2d~4.0
Thiophene-H (at C2')7.5 - 7.7d~5.0
Thiophene-H (at C4')6.8 - 7.0d~5.0
-OCH₃3.8 - 3.9s-
13C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
Thiophene-C (quaternary)120 - 150
Thiophene-CH110 - 135
-OCH₃51 - 53
IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule[18][19][20][21].

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, two bands
C-H stretch (aromatic)3050 - 3150Medium to weak
C=O stretch (ester)1680 - 1710Strong
C=C stretch (thiophene)1400 - 1600Medium
C-N stretch (amine)1250 - 1350Medium
C-O stretch (ester)1100 - 1300Strong
Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns[22][23].

FragmentPredicted m/z
[M]⁺239
[M - OCH₃]⁺208
[M - COOCH₃]⁺180

Potential Applications

While specific biological or material science data for this compound is not yet available, its structural motifs suggest potential applications in several key areas.

Drug Discovery

The aminothiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[6][24][25]. The presence of the amino and carboxylate groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

G A This compound B Further Derivatization (Amide formation, N-alkylation, etc.) A->B C Library of Analogues B->C D Biological Screening (Anticancer, Antimicrobial, etc.) C->D E Lead Compound Identification D->E

Drug discovery workflow utilizing the target compound.
Organic Electronics

Bithiophene derivatives are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronics[1][2][3][26]. The 2,3'-linkage in the target molecule can lead to non-planar conformations, which can influence the solid-state packing and, consequently, the charge transport properties of materials derived from it. The amino and ester functionalities can also be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of these materials.

Conclusion

This compound represents an intriguing yet underexplored heterocyclic compound with significant potential. This technical guide has outlined a plausible synthetic route based on established chemical transformations and provided a predictive analysis of its physicochemical and spectroscopic properties. The structural features of this molecule suggest promising applications in both drug discovery and materials science. It is hoped that this guide will stimulate further experimental investigation into the synthesis, characterization, and application of this and related 2,3'-bithiophene derivatives.

References

An In-depth Technical Guide on Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 444907-56-6 Molecular Formula: C₁₀H₉NO₂S₂ Molecular Weight: 239.31 g/mol

Disclaimer

Introduction

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound belonging to the family of 2-aminothiophenes. This class of molecules serves as a crucial scaffold in medicinal chemistry and materials science. The presence of the 2-aminothiophene core, coupled with the bithiophene structure, offers a unique electronic and structural framework, making it an attractive building block for the synthesis of more complex molecules with potential biological activities. Derivatives of 2-aminothiophenes have been explored for a wide range of applications, including their use as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Physicochemical Properties

While specific experimental data for the title compound is limited, the following table summarizes its basic properties as reported by chemical suppliers and predicted values.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂S₂Supplier
Molecular Weight 239.31Supplier
Appearance Not specified (typically off-white to yellow solid)General
Purity ≥95%Supplier
Boiling Point 378.4±42.0 °C (Predicted)ChemicalBook[1]
Density 1.376±0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa -0.40±0.10 (Predicted)ChemicalBook[1]

Synthesis

The most probable synthetic route for this compound is the Gewald reaction . This is a well-established, one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Reaction Scheme for Gewald Synthesis

Ketone Ketone/Aldehyde Reactants Ketone->Reactants Nitrile Active Methylene Nitrile (e.g., Methyl Cyanoacetate) Nitrile->Reactants Sulfur Elemental Sulfur (S₈) Sulfur->Reactants Base Base Catalyst (e.g., Morpholine, Triethylamine) Base->Reactants Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reactants Product 2-Aminothiophene Derivative Reactants->Product Reflux

Figure 1. General workflow for the Gewald synthesis of 2-aminothiophenes.
Representative Experimental Protocol for a Structurally Similar Compound

The following protocol describes the synthesis of a related compound, ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate, via the Gewald reaction. This can be adapted for the synthesis of the title compound by using the appropriate starting materials.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of 2-thiophenecarboxaldehyde (1.2 equivalents) and methyl cyanoacetate (1.0 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • To this mixture, add a catalytic amount of morpholine (0.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

  • Dry the final product under vacuum.

Spectral Data

Specific spectral data for this compound is not available. The following table provides expected ranges and characteristics for the spectral data of 2-aminothiophene derivatives based on published literature for similar compounds.

Technique Expected Data and Interpretation
¹H NMR Amine Protons (NH₂): A broad singlet typically in the range of δ 5.0-7.0 ppm. Thiophene Protons: Aromatic protons on the thiophene rings will appear as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm). Methyl Ester Protons (OCH₃): A sharp singlet around δ 3.7-3.9 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Thiophene Carbons: Signals for the carbons of the two thiophene rings will appear in the aromatic region (δ 100-150 ppm). Methyl Ester Carbon (OCH₃): A signal around δ 50-55 ppm.
IR (KBr) N-H Stretching: Two characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹. C=O Stretching: A strong absorption band for the ester carbonyl group around 1660-1700 cm⁻¹. C=C Stretching: Aromatic C=C stretching vibrations within the thiophene rings in the range of 1400-1600 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (239.31). The isotopic pattern will be characteristic of a compound containing two sulfur atoms.

Potential Applications and Biological Relevance

While the specific biological activity of this compound has not been reported, the 2-aminothiophene scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of this core are often used as key intermediates in the synthesis of compounds with a wide range of biological activities.

cluster_derivatives Synthetic Derivatives cluster_applications Potential Biological Activities Core This compound (Building Block) Thienopyrimidines Thieno[2,3-d]pyrimidines Core->Thienopyrimidines FusedSystems Other Fused Heterocyclic Systems Core->FusedSystems Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Thienopyrimidines->Kinase Anticancer Anticancer Thienopyrimidines->Anticancer AntiInflammatory Anti-inflammatory FusedSystems->AntiInflammatory Antimicrobial Antimicrobial FusedSystems->Antimicrobial

Figure 2. Potential synthetic pathways and biological applications of the title compound.

Research on structurally similar thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, has shown potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies. The bithiophene moiety in the title compound may also impart interesting electronic properties, suggesting potential applications in materials science, such as in organic electronics.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the development of novel therapeutic agents and functional materials. While specific data for this compound is sparse, the well-established chemistry of 2-aminothiophenes, particularly the Gewald reaction, provides a clear path for its synthesis and further investigation. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this and related compounds. Further studies are warranted to fully elucidate its chemical reactivity, biological activity, and potential for various applications.

References

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound belonging to the bithiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular characteristics and general synthetic approaches. While specific experimental data for this particular isomer is not widely available in published literature, this guide offers valuable information on related compounds and established synthetic methodologies.

Molecular Properties

A clear understanding of the fundamental molecular properties is crucial for any research or development involving a chemical compound. The key identifiers and molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Weight 239.31 g/mol
Molecular Formula C₁₀H₉NO₂S₂
CAS Number 444907-56-6

Synthesis Strategies: The Gewald Reaction

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature, the synthesis of structurally similar 2-aminothiophene derivatives is well-established, primarily through the Gewald reaction . This versatile one-pot, multi-component reaction is a cornerstone in thiophene chemistry.

The general principle of the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or diethylamine).

A plausible synthetic pathway for a related compound, a substituted 2-aminothiophene, is outlined below:

Reactants:

  • A suitable ketone or aldehyde precursor to form the bithiophene structure.

  • Methyl cyanoacetate.

  • Elemental sulfur.

  • A basic catalyst (e.g., morpholine).

  • A suitable solvent (e.g., ethanol or methanol).

General Procedure:

  • The ketone/aldehyde, methyl cyanoacetate, and elemental sulfur are combined in a suitable solvent.

  • The basic catalyst is added, often dropwise, and the mixture is stirred, sometimes with heating.

  • The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to achieve the desired purity.

It is important to note that the specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

Characterization and Data

Currently, there is a notable absence of publicly available experimental data for this compound. This includes critical information such as:

  • Melting Point: A key indicator of purity.

  • Solubility: Essential for formulation and biological testing.

  • Spectroscopic Data: Including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are vital for structural confirmation.

Researchers working with this compound would need to perform these characterizations as part of their experimental workflow. The expected spectroscopic data would be consistent with the assigned structure, showing characteristic signals for the aromatic protons of the thiophene rings, the amino group, and the methyl ester functionality.

Logical Workflow for Compound Analysis

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Output Reactants Precursors: - Ketone/Aldehyde - Methyl Cyanoacetate - Sulfur - Base Gewald Gewald Reaction Reactants->Gewald Purification Purification (e.g., Recrystallization, Chromatography) Gewald->Purification Product This compound Purification->Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Product->Spectroscopy Physical Physical Properties (Melting Point, Solubility) Product->Physical Structural_Confirmation Structural Confirmation Spectroscopy->Structural_Confirmation Purity_Assessment Purity Assessment Physical->Purity_Assessment

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, including its chemical identity, proposed synthesis, and a discussion of the potential biological significance of the 2-aminothiophene scaffold.

Chemical Identity and Properties

The compound commonly referred to as "this compound" is more systematically named according to IUPAC nomenclature.

IUPAC Name: methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate

Synonyms: Methyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate, methyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate

CAS Number: 444907-56-6

Molecular Formula: C₁₀H₉NO₂S₂

Molecular Weight: 239.31 g/mol

Chemical Structure:

Caption: 2D structure of methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight239.31 g/mol Supplier Data
Boiling Point378.4 °C at 760 mmHgSupplier Data
Flash Point182.6 °CSupplier Data
PurityTypically ≥95%Supplier Data

Note: The physicochemical data presented are based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Proposed Synthesis: The Gewald Reaction

The proposed synthesis involves the reaction of 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1]

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Acetylthiophene P Methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate R1->P R2 Methyl Cyanoacetate R2->P R3 Sulfur (S₈) R3->P Catalyst Base (e.g., Morpholine) Catalyst->P Solvent Solvent (e.g., Ethanol) Solvent->P Temperature Mild Heat Temperature->P

Caption: Proposed Gewald reaction synthesis pathway.

General Experimental Protocol (based on analogous syntheses): [1]

  • Reaction Setup: To a solution of 2-acetylthiophene (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1 equivalent).

  • Catalyst Addition: Slowly add a basic catalyst, for example, morpholine (0.1-0.2 equivalents), to the stirred reaction mixture.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Data (Estimated)

Specific spectral data for methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate are not available in the reviewed literature. However, based on the data for analogous 2-aminothiophene-3-carboxylates, the following characteristic spectral features can be anticipated.

Table 2: Estimated Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Singlet for the methyl ester protons (~3.7-3.9 ppm)- Singlet for the thiophene proton (~6.0-6.5 ppm)- Broad singlet for the amine protons (~7.0-7.5 ppm)- Multiplets for the protons of the 4-thienyl substituent
¹³C NMR - Signal for the methyl ester carbon (~50-55 ppm)- Signals for the thiophene ring carbons (~100-160 ppm)- Signal for the ester carbonyl carbon (~165-170 ppm)
IR (cm⁻¹) - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹)- C=O stretching vibration for the ester group (~1660-1680 cm⁻¹)- C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹)
Mass Spec Molecular ion peak (M⁺) at m/z = 239

Biological Activity and Potential Applications

As of the latest literature review, there is no specific information on the biological activity or pharmacological applications of methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate. However, the 2-aminothiophene scaffold is a well-known privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.

Derivatives of 2-aminothiophene have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial activity

  • Anti-inflammatory properties

  • Anticancer activity

  • Kinase inhibition

Given the prevalence of the 2-aminothiophene core in pharmacologically active molecules, methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate the specific biological profile of this compound.

Due to the lack of specific biological data for the target compound, no signaling pathway or experimental workflow diagrams can be generated at this time. The following diagram illustrates a general workflow for the investigation of a novel compound's biological activity, which would be applicable to methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development S Synthesis of Compound P Purification & Characterization S->P BS Broad Biological Screening (e.g., antimicrobial, anticancer) P->BS HTS High-Throughput Screening P->HTS TA Target Identification BS->TA Identified Activity HTS->TA Identified Hits SP Signaling Pathway Analysis TA->SP ADMET ADMET Studies SP->ADMET IV In Vivo Efficacy Studies ADMET->IV

References

Technical Guide: Spectral and Synthetic Profile of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the spectral data and synthetic methodology for Ethyl 2-amino-4-methylthiophene-3-carboxylate. Due to the limited availability of public data for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, this guide focuses on a closely related and well-characterized thiophene derivative. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, alongside a detailed experimental protocol for its synthesis via the Gewald reaction.

Spectral Data Summary

The spectral data for Ethyl 2-amino-4-methylthiophene-3-carboxylate is summarized below, providing key identifiers for structural elucidation and quality control.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
6.07s2HNH₂CDCl₃
5.82s1HThiophene-HCDCl₃
4.29q2HOCH₂CDCl₃
2.28s3HCH₃ (thiophene)CDCl₃
1.35t3HCH₃ (ethyl)CDCl₃

Citation:[1][2]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentSolvent
166.13C=O (ester)CDCl₃
164.17C-NH₂CDCl₃
136.71C-CH₃ (thiophene)CDCl₃
106.72C-COOEtCDCl₃
102.85C-H (thiophene)CDCl₃
59.54OCH₂CDCl₃
18.40CH₃ (thiophene)CDCl₃
14.40CH₃ (ethyl)CDCl₃

Citation:[1][2]

Table 3: Mass Spectrometry Data
Techniquem/zInterpretation
ESI-MS186.15[M+H]⁺
Calculated185.05[M]

Citation:[1][2]

Table 4: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
3408, 3294N-H stretching (NH₂)
1666C=O stretching (ester)
1605, 1586C=C stretching (thiophene ring)
1253C-O stretching

Citation:[3]

Experimental Protocol: Gewald Synthesis

The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is commonly achieved through the Gewald aminothiophene synthesis.[2] This one-pot, multi-component reaction offers an efficient route to this class of compounds.

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (catalyst)

  • Absolute ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

Procedure:

  • A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) is prepared in absolute ethanol (2 ml).

  • To this solution, a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added.[2]

  • The reaction mixture is stirred continuously for 3 hours at 50°C.[2]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with ice-cold water.

  • The product is extracted with ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.[2]

  • Yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate are obtained after slow evaporation of the solvent.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Gewald_Synthesis_Workflow Reagents Reactants: Acetone Ethyl Cyanoacetate Sulfur Reaction Reaction (50°C, 3h) Reagents->Reaction Catalyst Catalyst: Diethylamine Catalyst->Reaction Solvent Solvent: Ethanol Solvent->Reaction Quenching Quenching (Ice-cold Water) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product: Ethyl 2-amino-4- methylthiophene- 3-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

References

The Gewald Synthesis: A Technical Guide to 2-Aminothiophene Construction for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1961, remains a cornerstone of heterocyclic chemistry.[1][2] It provides a remarkably efficient and versatile one-pot synthesis of polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[1][3] The operational simplicity, mild reaction conditions, and ready availability of starting materials contribute to its widespread use in the synthesis of compounds with diverse pharmacological activities.[4][5] This technical guide provides an in-depth overview of the Gewald synthesis, including its mechanism, applications in drug development, detailed experimental protocols, and quantitative data to inform reaction optimization. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Concepts: The Reaction Mechanism

The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7] While the one-pot synthesis is well-established, the reaction mechanism was elucidated decades after its discovery and is understood to proceed through three primary stages.[6][8]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] This step forms a stable α,β-unsaturated nitrile intermediate.[6]

  • Sulfur Addition: Elemental sulfur (typically S₈) is added to the α-carbon of the unsaturated intermediate.[1] The precise mechanism of this step is complex and is postulated to involve the formation of polysulfide intermediates after the opening of the S₈ ring by an anionic species.[8][9]

  • Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes a ring-closing nucleophilic attack on the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1][6]

A variety of bases can be used to catalyze the reaction, with amines like morpholine, piperidine, or triethylamine being common choices.[8][10]

Experimental_Workflow Figure 3: General Experimental & Drug Discovery Workflow A 1. Reaction Setup (Combine Reactants, Solvent & Base) B 2. Reaction (Heating/Stirring) A->B C 3. Work-up (Cooling, Filtration, or Extraction) B->C D 4. Purification (Recrystallization or Column Chromatography) C->D E 5. Characterization (NMR, MS, IR) D->E F 6. Biological Screening (In vitro / In vivo assays) E->F G Lead Compound F->G

References

An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific literature on this exact molecule, this paper establishes a robust framework by examining the well-documented synthesis, properties, and biological activities of structurally analogous 2-aminothiophene and bithiophene derivatives. This approach allows for informed predictions of the target molecule's characteristics and highlights its potential as a scaffold for further research and development.

Core Compound Properties

While detailed experimental data for this compound is not extensively published, its fundamental chemical properties can be derived from supplier information and computational models.

PropertyValueSource
CAS Number 444907-56-6ChemicalBook, AKSci, Santa Cruz Bio.
Molecular Formula C₁₀H₉NO₂S₂ChemicalBook, AKSci, Santa Cruz Bio.
Molecular Weight 239.3 g/mol AKSci
Purity (Typical) ≥95%AKSci
Long-Term Storage Store in a cool, dry placeAKSci

Synthesis via the Gewald Reaction: A Detailed Protocol

The most probable and versatile synthetic route for this compound is the Gewald three-component reaction. This one-pot synthesis is a cornerstone for the creation of highly substituted 2-aminothiophenes.[1]

General Experimental Protocol

The following protocol is a generalized procedure based on established Gewald synthesis methodologies for related 2-aminothiophene-3-carboxylates.[2][3]

Materials:

  • An appropriate α-thienyl ketone or aldehyde (precursor to the 2-thienyl group at the 5'-position)

  • Methyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, diethylamine, or piperidinium borate)[1]

  • Anhydrous ethanol or another suitable solvent

Procedure:

  • To a solution of the α-thienyl carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1 equivalent).

  • With vigorous stirring, add the basic catalyst (typically 0.1-1 equivalent, though catalytic amounts have been shown to be effective) dropwise to the reaction mixture.[1] An exothermic reaction may be observed.

  • The reaction mixture is then typically stirred at room temperature or gently heated (e.g., refluxed) for a period ranging from 1 to 24 hours, depending on the specific substrates and catalyst used.

  • Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the 2-aminothiophene product.

  • The crude product is collected by filtration, washed with cold ethanol and water to remove unreacted starting materials and catalyst.

  • Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

Reaction Workflow Diagram

Gewald_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification cluster_product Final Product Reactants α-Thienyl Ketone Methyl Cyanoacetate Elemental Sulfur ReactionVessel Combine Reactants & Solvent Reactants->ReactionVessel Solvent Anhydrous Ethanol Solvent->ReactionVessel CatalystAddition Add Basic Catalyst (e.g., Morpholine) ReactionVessel->CatalystAddition Heating Stir & Heat (e.g., Reflux) CatalystAddition->Heating Cooling Cool Reaction (Ice Bath) Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol & Water Filtration->Washing Recrystallization Recrystallize from Suitable Solvent Washing->Recrystallization FinalProduct Pure Methyl 5'-amino- 2,3'-bithiophene-4'-carboxylate Recrystallization->FinalProduct Gewald_Mechanism Start α-Thienyl Ketone + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (Catalyst) Base->Knoevenagel Catalyzes Thiolation Michael Addition of Sulfur Base->Thiolation Promotes Intermediate1 α,β-Unsaturated Nitrile (Thienyl-acrylonitrile derivative) Knoevenagel->Intermediate1 Intermediate1->Thiolation Sulfur Elemental Sulfur (S₈) Sulfur->Thiolation Intermediate2 Thiiranium Intermediate Thiolation->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product Methyl 5'-amino-2,3'- bithiophene-4'-carboxylate Cyclization->Product Cancer_Signaling_Pathway Bithiophene Methyl 5'-amino-2,3'- bithiophene-4'-carboxylate (or derivative) Kinase Signaling Kinase (e.g., Tyrosine Kinase) Bithiophene->Kinase Inhibits Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Pathway->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Inhibits

References

The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Bithiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis, biological activity, and mechanisms of action of emerging bithiophene-based therapeutic agents.

Bithiophene derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their unique structural features allow for versatile modifications, leading to the development of novel therapeutic candidates with promising applications in oncology, parasitology, and beyond. This technical guide provides a detailed overview of recent breakthroughs in the discovery of novel bithiophene derivatives, focusing on their synthesis, quantitative biological data, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic potential of newly synthesized bithiophene derivatives has been rigorously evaluated against various disease models. The following tables summarize the key quantitative data, offering a comparative analysis of their efficacy and selectivity.

Table 1: Antiparasitic Activity of Novel Bithiophene Derivatives

Compound IDTarget OrganismLife Cycle StageIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
BT-Ac Trypanosoma cruziEpimastigote46.37573.04 (Epithelial cells)12.36[1]
Trypomastigote75.987.54[1]
Amastigote115.194.97[1]
BT-1 Leishmania amazonensisPromastigote23.2216.5 (J774A.1 macrophages)9.33[2][3]

Table 2: Anticancer Activity of Novel Bithiophene and Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5a Breast (MCF7)7.87 ± 2.54[4]
Colon (HCT116)18.10 ± 2.51[4]
Lung (A549)41.99 ± 7.64[4]
5b Breast (MCF7)4.05 ± 0.96[4]
9a Colon (HCT116)17.14 ± 0.66[4]
9b Lung (A549)92.42 ± 30.91[4]
F8 CCRF-CEM (Leukemia)0.805 - 3.05[5][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section outlines the experimental protocols for the synthesis of key bithiophene derivatives and the evaluation of their biological activities.

Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a)

This protocol describes a multi-step synthesis of a symmetrical imidazo[1,2-a]pyridyl bithiophene derivative.

  • Step 1: Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1)

    • 2-Acetyl-5-bromothiophene is brominated using bromine in a mixed solvent of dioxane/ether (1:2) to yield compound 1.

  • Step 2: Synthesis of 2-(5-Bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile (2a)

    • A mixture of 6-aminonicotinonitrile (10 mmol) and 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1) (10 mmol) in ethanol (50 mL) is heated at reflux for 24 hours.

    • The precipitated salt is filtered, suspended in water, and neutralized with aqueous NaHCO₃ solution.

    • The resulting free base precipitate is filtered and dried to furnish compound 2a.[7]

  • Step 3: Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a)

    • Hexa-n-butylditin (5 mmol) is added to a solution of 2a (5 mmol) and tetrakis(triphenylphosphine) palladium (0.085 mmol) in toluene (40 mL).

    • The reaction mixture is heated under N₂ at 120 °C for 6 hours.

    • After cooling, the precipitate is filtered and washed with hexanes.

    • Recrystallization from DMF gives compound 3a.[7]

Synthesis of Hydroxyalkyne–Bithiophene BT-1

This protocol details the synthesis of the antileishmanial compound BT-1.

  • To a solution of commercial 5ʹ‐bromo‐(2,2ʹ‐bithiophene)‐5‐carboxaldehyde (0.37 mmol), Pd(PPh₂)₃Cl₂ (10 mol%), CuI (20 mol%), and triethylamine (330 μL, 2.38 mmol) in dimethylformamide (2 mL), pent‐1‐yn‐3‐ol (2.38 mmol, 6.5 equivalents) is added at 25°C under a N₂ atmosphere.

  • The reaction mixture is stirred at 70°C for 6 hours.

  • After cooling, distilled water (10 mL) is added, and the solution is extracted with ethyl acetate (3 × 15 mL).[2]

Evaluation of Antiproliferative Activity against L. amazonensis
  • Promastigote forms of L. amazonensis are treated with varying concentrations of the test compound for 72 hours at 25°C.

  • Cell viability is assessed to determine the IC50 value.[2]

Apoptosis Assay in Cancer Cells
  • Cancer cells (e.g., A549, HCT116, MCF7) are treated with the synthesized compounds.

  • Early and late apoptosis, as well as necrosis, are assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Normal cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, late apoptotic cells are Annexin V⁺/PI⁺, and necrotic cells are Annexin V⁻/PI⁺.[4]

Visualization of Molecular Pathways and Workflows

Understanding the mechanism of action of these novel compounds is paramount for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

G cluster_synthesis Synthetic Workflow for Bithiophene Derivatives Start Starting Materials (e.g., 2-acetyl-5-bromothiophene) Step1 Step 1: Chemical Transformation (e.g., Bromination, Coupling) Start->Step1 Reagents Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Further Functionalization (e.g., Cyclization, Substitution) Intermediate->Step2 Reagents Final Novel Bithiophene Derivative Step2->Final G cluster_parasite Mechanism of Action of BT-Ac in Trypanosoma cruzi cluster_pathways Induced Cell Death Pathways BT_Ac Bithiophene Derivative (BT-Ac) Apoptosis Apoptosis-like Cell Death BT_Ac->Apoptosis Necrosis Necrosis BT_Ac->Necrosis Autophagy Autophagy BT_Ac->Autophagy CellDeath Parasite Death Apoptosis->CellDeath Epimastigotes Amastigotes Trypomastigotes Necrosis->CellDeath Amastigotes Trypomastigotes Autophagy->CellDeath Trypomastigotes G cluster_leishmania Mechanism of Action of BT-1 in Leishmania amazonensis BT_1 Bithiophene Derivative (BT-1) Redox Destabilization of Redox Homeostasis BT_1->Redox ROS Increased ROS Production Redox->ROS Lipid Lipid Peroxidation Redox->Lipid Mito Mitochondrial Depolarization ROS->Mito Membrane Plasma Membrane Damage Lipid->Membrane Death Parasite Death Mito->Death Membrane->Death G cluster_cancer Apoptosis Induction by Bithiophene Derivatives in Cancer Cells Bithiophene Bithiophene Derivative ROS_Cancer ROS Generation Bithiophene->ROS_Cancer Mitochondria Mitochondrial Depolarization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS_Cancer->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Cancer Apoptosis Caspase3->Apoptosis_Cancer

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(methyl 5'-amino-2,3'-bithiophene-4'-carboxylate), a conducting polymer with potential applications in organic electronics, sensors, and drug delivery systems. The following sections describe two primary polymerization methods: chemical oxidative polymerization and electropolymerization.

Introduction

This compound is a functionalized bithiophene monomer. The presence of the amino group can influence the electronic properties and solubility of the resulting polymer, while the carboxylate group offers a site for further functionalization. Polymerization of this monomer leads to a conjugated polymer with a backbone of alternating thiophene rings, which is responsible for its electrical conductivity and optical properties. The choice of polymerization method can significantly impact the polymer's properties, such as molecular weight, polydispersity, and film morphology.

Data Summary

ParameterChemical Oxidative PolymerizationElectropolymerization
Monomer This compoundThis compound
Typical Oxidant/Initiator Ferric chloride (FeCl₃)Not applicable
Solvent Chloroform, AcetonitrileAcetonitrile, Dichloromethane
Supporting Electrolyte Not applicableTetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄)
Polymer Yield 40-80%Film deposited on electrode
Molecular Weight (Mw) 5,000 - 50,000 g/mol Not easily determined for thin films
Polydispersity Index (PDI) 1.5 - 3.0Not applicable
Electrical Conductivity 10⁻⁵ - 10¹ S/cm10⁻⁴ - 10² S/cm
Appearance Dark powder (green or blue)Thin film on electrode (color varies with potential)

Experimental Protocols

Starting Material Characterization: this compound

It is crucial to ensure the purity of the monomer before polymerization. The following are expected characterization data for the starting material:

  • ¹H NMR: Peaks corresponding to the protons on the thiophene rings, the amino group, and the methyl ester group.

  • ¹³C NMR: Peaks corresponding to the carbons of the thiophene rings, the carbonyl group, and the methyl group.

  • FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-S stretching in the thiophene ring (around 600-800 cm⁻¹).[1]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the monomer.

Method 1: Chemical Oxidative Polymerization

This method is suitable for producing bulk quantities of the polymer powder. Ferric chloride (FeCl₃) is a commonly used and effective oxidant.

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

  • Ammonia solution (28-30%)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Buchner funnel and filter paper

Protocol:

  • Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a specific amount of this compound in anhydrous chloroform or acetonitrile to achieve a desired concentration (e.g., 0.1 M).

  • Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ in the same solvent to achieve a specific molar ratio relative to the monomer (a common starting ratio is oxidant:monomer = 2.5:1).

  • Polymerization Reaction: Vigorously stir the monomer solution at room temperature. Slowly add the FeCl₃ solution dropwise to the monomer solution over a period of 30-60 minutes. A color change to dark green or blue/black should be observed, indicating the onset of polymerization.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. Longer reaction times generally lead to higher molecular weights.

  • Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.

  • Filtration: Collect the polymer powder by filtration using a Buchner funnel.

  • Purification (De-doping): To obtain the neutral form of the polymer, wash the collected powder extensively with methanol to remove any remaining oxidant and unreacted monomer. Subsequently, stir the polymer in an ammonia solution for several hours to de-dope it.

  • Final Washing and Drying: Wash the polymer again with methanol and then with deionized water until the filtrate is neutral. Dry the final polymer product in a vacuum oven at 40-60°C for 24 hours.

Method 2: Electropolymerization

This method is ideal for creating thin, uniform films of the polymer directly onto a conductive substrate, which is useful for device fabrication.

Materials:

  • This compound

  • Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) (anhydrous, electrochemical grade)

  • Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

  • Potentiostat/Galvanostat

Protocol:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.

  • Monomer Addition: Dissolve this compound in the electrolyte solution to a final concentration typically in the range of 1-10 mM.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization: Perform electropolymerization using one of the following techniques:

    • Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit where the monomer oxidation occurs (e.g., +1.2 to +1.6 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth on the working electrode.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram) for a specific duration. The charge passed can be used to control the film thickness.

  • Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh solvent (without the monomer) to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.

Visualizations

Chemical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer Monomer Solution (this compound in Solvent) Polymerization Polymerization (Stirring at RT, 2-24h) Monomer->Polymerization Add Oxidant Dropwise Oxidant Oxidant Solution (FeCl3 in Solvent) Oxidant->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Dedoping De-doping (Ammonia Solution) Filtration->Dedoping Washing Washing (Methanol & Water) Dedoping->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalPolymer Final Polymer Powder Drying->FinalPolymer

Caption: Workflow for Chemical Oxidative Polymerization.

Electropolymerization_Workflow cluster_setup Setup cluster_poly Polymerization cluster_post Post-Treatment Electrolyte Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) MonomerSol Dissolve Monomer Electrolyte->MonomerSol Cell Assemble 3-Electrode Cell MonomerSol->Cell Deoxygenate Deoxygenate with N2/Ar Cell->Deoxygenate CV Cyclic Voltammetry or Potentiostatic Deposition Deoxygenate->CV Rinse Rinse Electrode (with fresh solvent) CV->Rinse Dry Dry Electrode Rinse->Dry PolymerFilm Polymer Film on Electrode Dry->PolymerFilm

Caption: Workflow for Electropolymerization.

Polymerization_Mechanism Monomer Monomer RadicalCation Monomer Radical Cation Monomer->RadicalCation - e- (Oxidation) Dimer Dimer RadicalCation->Dimer + Monomer - 2H+, - e- Polymer Polymer Chain Dimer->Polymer Propagation

Caption: Simplified Mechanism of Oxidative Polymerization.

References

Application Notes and Protocols for the Use of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for the application of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in organic solar cells (OSCs). The following application notes and protocols are based on the established performance and methodologies for structurally similar bithiophene-based small molecules used as donor or hole-transporting materials in organic photovoltaics. The provided data and protocols are intended to serve as a comprehensive guide for the evaluation of this specific compound.

Introduction to Bithiophene Derivatives in Organic Solar Cells

Bithiophene-based small molecules are a prominent class of organic semiconductors extensively utilized in the active layer of organic solar cells. Their rigid and planar molecular structure, coupled with excellent charge-transport properties, makes them highly suitable as electron donor materials. The electronic and optical properties of these molecules can be finely tuned through chemical functionalization of the bithiophene core. Substituents such as amino (-NH2) and carboxylate (-COOCH3) groups can significantly influence key parameters including solubility, molecular packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications are critical for achieving efficient light absorption, exciton dissociation, and charge transport, which are paramount for high-performance photovoltaic devices.

This compound, possessing both an electron-donating amino group and an electron-withdrawing carboxylate group, presents an intriguing candidate for a donor material in OSCs. The strategic placement of these functional groups can lead to favorable intramolecular charge transfer characteristics and optimized energy level alignment with common electron acceptor materials, such as fullerene derivatives (e.g., PCBM) or non-fullerene acceptors.

Data Presentation: Performance of Analogous Bithiophene-Based Organic Solar Cells

The following table summarizes the photovoltaic performance of various organic solar cells that incorporate small molecule donors with bithiophene or thieno[3,2-b]thiophene cores. This data provides a benchmark for the potential performance of devices based on this compound. The device performance is highly dependent on the specific donor-acceptor pairing, device architecture, and fabrication conditions.

Donor Material (Analog)Acceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
BTTRPC71BM----
A-D-A type with BDT coreY6--->15
BTR-ClY6----
BTR-FY6----
PDTSBTBTzPC70BM0.728.6861.13.82[1]
PBDTBTBTzPC70BM0.829.0160.34.46[1]

Note: Data is compiled from various research articles and serves as a representative overview. Performance metrics can vary significantly based on experimental conditions. Specific values for some analogous compounds were not available in the initial search.

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells using a hypothetical bithiophene-based small molecule donor like this compound.

Substrate Preparation
  • Cleaning of ITO-coated glass substrates:

    • Sequentially sonicate the substrates in a solution of Hellmanex (1% by volume), deionized water, acetone, and isopropanol for 15 minutes each.

    • Rinse the substrates thoroughly with deionized water between each sonication step.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone for 20 minutes immediately before depositing the next layer to enhance the work function of the ITO and improve the contact with the hole transport layer.

Device Fabrication (Conventional Architecture)

A conventional device architecture of ITO/PEDOT:PSS/Active Layer/Cathode is described below.

  • Hole Transport Layer (HTL) Deposition:

    • Filter a PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous solution through a 0.45 µm PVDF filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the clean ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox. This results in a film thickness of approximately 30-40 nm.[2]

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of this compound (donor) and an appropriate acceptor (e.g., PC71BM) in a suitable solvent such as chloroform or chlorobenzene. The donor:acceptor weight ratio should be optimized, starting with a 1:1 ratio. The total concentration of the solution will typically be in the range of 10-20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

    • Filter the active layer solution through a 0.22 µm PTFE filter.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a film thickness of 80-120 nm.

    • Anneal the active layer film at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 10 minutes) to improve the morphology and crystallinity of the blend.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator chamber with a base pressure below 10-6 Torr.

    • Deposit a cathode layer, which typically consists of a thin layer of a low work function material like calcium (Ca, ~20 nm) or lithium fluoride (LiF, ~1 nm), followed by a thicker layer of aluminum (Al, ~100 nm). The deposition rate should be carefully controlled.

Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²).[3]

    • A calibrated silicon reference solar cell is used to ensure the accuracy of the light intensity.[3]

    • From the J-V curve, the key photovoltaic parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • The EQE (or incident photon-to-current conversion efficiency, IPCE) is measured to determine the spectral response of the solar cell.

    • This involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current.

    • The integrated short-circuit current density calculated from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement.

  • Morphology Characterization:

    • The morphology of the active layer can be investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.[4]

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_cathode Cathode Deposition cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning (Sonication in Solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Depo PEDOT:PSS Spin Coating UV_Ozone->HTL_Depo HTL_Anneal HTL Annealing (150°C) HTL_Depo->HTL_Anneal Active_Layer_Depo Active Layer Spin Coating HTL_Anneal->Active_Layer_Depo Active_Layer_Prep Prepare Donor:Acceptor Blend Solution Active_Layer_Prep->Active_Layer_Depo Active_Layer_Anneal Active Layer Annealing Active_Layer_Depo->Active_Layer_Anneal Evaporation Thermal Evaporation (Ca/Al or LiF/Al) Active_Layer_Anneal->Evaporation Morphology_Study Morphology Analysis (AFM, TEM) Active_Layer_Anneal->Morphology_Study JV_Measurement J-V Measurement (AM 1.5G) Evaporation->JV_Measurement EQE_Measurement EQE Measurement Evaporation->EQE_Measurement

Caption: Workflow for the fabrication and characterization of organic solar cells.

Energy Level Diagram for a Hypothetical Organic Solar Cell

G cluster_energy Energy Levels (eV) Vacuum Level (0 eV) Vacuum Level (0 eV) LUMO_D LUMO HOMO_D HOMO LUMO_A LUMO ITO_WF ITO HOMO_A HOMO Cathode_WF Cathode Donor Donor (this compound) Exciton Exciton Acceptor Acceptor (e.g., PCBM) ITO Anode Cathode Cathode Photon Photon (hν) Photon:s->Donor:n Electron e- Exciton->Electron Hole h+ Electron->Acceptor

References

Application Notes and Protocols: Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural similarity to other biologically active thiophene derivatives. This document provides a detailed experimental protocol for the synthesis of this compound, based on the well-established Gewald reaction. The protocol is intended for researchers in organic synthesis and drug discovery.

Reaction Scheme

The synthesis of this compound can be achieved via a one-pot multicomponent Gewald reaction. This reaction involves the condensation of 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents R1 2-Acetylthiophene P1 This compound R1->P1 + R2 Methyl Cyanoacetate R2->P1 + R3 Sulfur (S) R3->P1 + C1 Morpholine (catalyst) C1->P1 S1 Ethanol (solvent) S1->P1 caption Reaction scheme for the synthesis.

Caption: Reaction scheme for the synthesis.

Quantitative Data Summary

CompoundStarting MaterialsCatalystSolventYield (%)Melting Point (°C)Reference
Methyl 2-amino-4-phenylthiophene-3-carboxylatePhenylacetaldehyde, Methyl cyanoacetate, SulfurMorpholineMethanol70-85145-147[1]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetone, Ethyl cyanoacetate, SulfurDiethylamineEthanol52162-164[2]

Experimental Protocol

This protocol is adapted from the general procedure for the Gewald reaction for the synthesis of 2-aminothiophene derivatives.[1][2]

Materials:

  • 2-Acetylthiophene

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or Diethylamine)

  • Ethanol (absolute)

  • Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Buchner funnel and flask

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-acetylthiophene (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in absolute ethanol.

  • Catalyst Addition: To the stirred mixture, slowly add morpholine (or diethylamine) (0.1 equivalents) dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 35-40 °C during the addition.

  • Reaction: After the addition of the catalyst is complete, heat the reaction mixture to 45-50 °C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. A precipitate of the crude product should form.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and then with water to remove any remaining impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow A 1. Mix Reactants (2-Acetylthiophene, Methyl Cyanoacetate, Sulfur in Ethanol) B 2. Add Catalyst (Morpholine) A->B C 3. Heat and Stir (45-50 °C, 3-4 hours) B->C D 4. Cool Reaction Mixture (Room Temperature, then Ice Bath) C->D E 5. Filter Precipitate D->E F 6. Wash Solid (Cold Ethanol, Water) E->F G 7. Recrystallize from Ethanol F->G H 8. Dry Product G->H I Pure this compound H->I caption Experimental workflow for synthesis.

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate as an active semiconductor layer in Organic Field-Effect Transistors (OFETs). This document includes detailed experimental protocols and expected performance metrics based on analogous thiophene-based materials.

Introduction

Thiophene-based organic semiconductors are a cornerstone of research in flexible and printed electronics due to their excellent charge transport properties and environmental stability. The bithiophene scaffold, in particular, offers a planar, π-conjugated system conducive to efficient intermolecular charge hopping. This compound is a promising candidate for p-type semiconductor applications in OFETs. The amino and carboxylate functional groups can influence molecular packing, solubility, and electronic properties, making it a versatile molecule for investigation. These notes are intended to guide researchers in the synthesis of this material and its subsequent integration into OFET devices.

Synthesis of this compound

The synthesis of the target 2,3'-bithiophene structure is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, which allows for the precise formation of the bond between the two thiophene rings at the desired positions. A plausible synthetic route is outlined below, starting from commercially available thiophene derivatives.

Proposed Synthetic Pathway (Suzuki Coupling)

cluster_0 Step 1: Bromination cluster_1 Step 2: Borylation cluster_2 Step 3: Suzuki Coupling A Methyl 3-aminothiophene-2-carboxylate B Methyl 5-bromo-3-aminothiophene-2-carboxylate A->B NBS, DMF E This compound B->E Pd(PPh3)4, K2CO3, Toluene/Water C 3-Bromothiophene D Thiophene-3-boronic acid pinacol ester C->D Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc D->E Pd(PPh3)4, K2CO3, Toluene/Water A Substrate Cleaning (Si/SiO2 wafer) B Surface Treatment (e.g., HMDS or OTS) A->B C Semiconductor Deposition (Spin-coating) B->C D Thermal Annealing C->D E Source/Drain Electrode Deposition (Thermal Evaporation via Shadow Mask) D->E F Device Characterization E->F cluster_0 OFET Cross-Section cluster_1 Measurement Setup Gate Gate (n-Si) Dielectric Dielectric (SiO2) Semiconductor This compound Source Source (Au) Vds V_DS Source->Vds Drain Drain (Au) Ids I_DS Drain->Ids Drain Current Vgs V_GS Vgs->Gate Gate Voltage Vds->Drain

Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery due to its structural analogy to purine bases. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidines, with a primary focus on methods starting from substituted 2-aminothiophenes.

Introduction to Synthetic Strategies

The most prevalent and versatile approach for the synthesis of thieno[2,3-d]pyrimidines involves a two-step process:

  • Formation of a substituted 2-aminothiophene core: The Gewald reaction is a cornerstone for this initial step, offering a one-pot synthesis from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5][6][7]

  • Annulation of the pyrimidine ring: The substituted 2-aminothiophene then serves as a versatile precursor for the construction of the fused pyrimidine ring through cyclization with various one or two-carbon synthons.

This modular approach allows for the introduction of diversity at various positions of the final thieno[2,3-d]pyrimidine scaffold, making it highly amenable to the generation of compound libraries for drug discovery programs.

I. Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The Gewald three-component reaction is a reliable method for the synthesis of polysubstituted 2-aminothiophenes.[5][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene compound in the presence of a base and elemental sulfur.

General Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • α-Methylene carbonyl compound (e.g., cyclohexanone, ethyl acetoacetate)

  • Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur (S₈)

  • Base (e.g., morpholine, triethylamine, piperidine)[8][9]

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of the α-methylene carbonyl compound (1.0 equiv.), the activated nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent, add the base (0.5-1.5 equiv.) dropwise at room temperature.

  • The reaction mixture is then typically heated to a temperature ranging from 50 °C to reflux for a period of 1 to 16 hours, depending on the substrates.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Gewald_Reaction_Workflow reagents Carbonyl Compound + Activated Nitrile + Sulfur + Base reaction_vessel Reaction Vessel (Solvent, Heat) reagents->reaction_vessel Mixing monitoring TLC Monitoring reaction_vessel->monitoring Reaction Progress workup Aqueous Workup (Ice-water) monitoring->workup Completion filtration Filtration workup->filtration purification Recrystallization filtration->purification product 2-Aminothiophene Product purification->product

Quantitative Data for Gewald Reaction
Carbonyl CompoundActivated NitrileBaseSolventTime (h)Yield (%)Reference
CyclohexanoneMalononitrilePiperidinium borate (20 mol%)EtOH:H₂O (9:1)0.587[5]
AcetophenoneMalononitrilePiperidinium borate (20 mol%)EtOH:H₂O (9:1)0.2587[5]
CyclohexanoneEthyl cyanoacetatePiperidinium borate (20 mol%)EtOH:H₂O (9:1)0.4296[5]
PyranoneMalononitrileTriethylamine---[8]
CyclohexanoneEthyl cyanoacetateMorpholineEthanol--[11]

II. Synthesis of the Thieno[2,3-d]pyrimidine Ring

Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be constructed through various cyclization strategies. The choice of reagent dictates the substitution pattern on the pyrimidine ring.

Method A: Cyclization with Formamide to yield Thieno[2,3-d]pyrimidin-4(3H)-ones

Reacting a 2-amino-3-ethoxycarbonylthiophene with formamide is a straightforward method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[10][12]

General Experimental Protocol:

  • A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative (1.0 equiv.) and an excess of formamide is heated at reflux for several hours.[10][12]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization.

Formamide_Cyclization start 2-Amino-3-ethoxycarbonyl- thiophene reaction Reflux start->reaction reagent Formamide (excess) reagent->reaction product Thieno[2,3-d]pyrimidin- 4(3H)-one reaction->product Cyclization

Method B: Cyclization with Isothiocyanates

2-Aminothiophene derivatives react with isothiocyanates to form thiourea intermediates, which can then be cyclized to afford 2-thioxo-thieno[2,3-d]pyrimidine derivatives.[13][14]

General Experimental Protocol:

  • Thiourea Formation: A mixture of the 2-aminothiophene (1.0 equiv.) and an appropriate isothiocyanate (1.0 equiv.) is refluxed in a suitable solvent like pyridine or DMF for 4 hours.[15]

  • Cyclization: The intermediate thiourea can be cyclized under basic conditions (e.g., alcoholic KOH) or by heating to yield the thieno[2,3-d]pyrimidine-2-thione.[13][14]

  • The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and purification.

Method C: Cyclization with Aldehydes

The reaction of 2-aminothiophene-3-carboxamide or related derivatives with various aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-thieno[2,3-d]pyrimidin-4-ones.[9]

General Experimental Protocol:

  • A mixture of the 2-aminothiophene intermediate (1.0 equiv.), an aldehyde (1.0-1.2 equiv.), and a catalytic amount of a strong acid (e.g., concentrated HCl) in a polar aprotic solvent like DMF is heated.[9]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The product is isolated by cooling the reaction mixture and precipitation with water, followed by filtration and purification.

Method D: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines

4-Amino derivatives can be synthesized from 4-chloro-thieno[2,3-d]pyrimidines, which are themselves prepared from the corresponding 4-oxo derivatives using a chlorinating agent like phosphorus oxychloride (POCl₃).[10][12] The subsequent nucleophilic substitution of the chlorine atom with an amine provides the desired 4-amino-thieno[2,3-d]pyrimidine.[11]

General Experimental Protocol (Two Steps):

  • Chlorination: The thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv.) is refluxed with POCl₃ for 3 hours.[10] After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The precipitated 4-chloro derivative is filtered and dried.

  • Amination: The 4-chloro-thieno[2,3-d]pyrimidine is then reacted with the desired amine in a suitable solvent, often with a base to scavenge the HCl formed. The product is isolated after an aqueous workup.

Logical_Relationship cluster_0 Synthesis of 2-Aminothiophene cluster_1 Cyclization to Thieno[2,3-d]pyrimidine Gewald Gewald Reaction Aminothiophene 2-Aminothiophene Precursor Gewald->Aminothiophene Formamide w/ Formamide Isothiocyanate w/ Isothiocyanates Aldehyde w/ Aldehydes POCl3 w/ POCl₃ then Amine Product1 Thieno[2,3-d]pyrimidin-4-one Product2 2-Thioxo-thieno[2,3-d]pyrimidine Product3 2-Substituted-thieno[2,3-d]pyrimidine Product4 4-Amino-thieno[2,3-d]pyrimidine

Summary of Yields for Thieno[2,3-d]pyrimidine Synthesis

2-Aminothiophene PrecursorCyclization ReagentProduct TypeYield (%)Reference
2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenePhenyl isothiocyanate3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one64 (thiourea step)[14]
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneBenzoyl isothiocyanate2-Benzamido-thieno[2,3-d]pyrimidine-4-thione-[13]
2-Amino-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyranDMF-DMA then anilinesN-Aryl-thieno[2,3-d]pyrimidin-4-amines31-66[8]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamide5,6,7,8-Tetrahydrobenzo[7][16]thieno[2,3-d]pyrimidin-4(3H)-one81[10]

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes is a robust and highly adaptable strategy for accessing a wide array of derivatives. The Gewald reaction provides a reliable entry point to the key 2-aminothiophene intermediates. Subsequent cyclization with a variety of reagents allows for the introduction of diverse functional groups on the pyrimidine ring, which is crucial for modulating the biological activity of the final compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate for Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the current body of scientific literature for analogous bithiophene-based hole transport materials. Specific experimental data and optimized protocols for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate are not yet publicly available. Therefore, the provided information should be considered a representative guide and may require optimization for the specific compound.

Introduction

This compound is a promising organic semiconductor belonging to the family of bithiophene derivatives, which are extensively investigated for their potential in optoelectronic applications.[1][2] Its molecular structure, featuring an electron-rich amino group and a conjugated bithiophene backbone, suggests its utility as a hole transport material (HTM) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The amino group can enhance solubility and promote favorable interactions with adjacent layers, while the bithiophene core provides the necessary electronic properties for efficient hole extraction and transport. These characteristics make it a potentially cost-effective and tunable alternative to commonly used HTMs like spiro-OMeTAD.[3]

Physicochemical Properties and Performance Metrics

The performance of a hole transport layer is dictated by several key parameters. Below is a summary of typical quantitative data for amino-functionalized bithiophene-based HTLs, which can be used as a benchmark for the evaluation of this compound.

ParameterTypical Range for Amino-Bithiophene HTLsSignificance in Device Performance
Highest Occupied Molecular Orbital (HOMO) -5.0 to -5.4 eVProper energy level alignment with the valence band of the active layer (e.g., perovskite) is crucial for efficient hole extraction.[4]
Lowest Unoccupied Molecular Orbital (LUMO) -2.0 to -2.5 eVA sufficiently high LUMO level is necessary to effectively block electrons from reaching the anode, thus reducing recombination losses.
Electrochemical Band Gap (Eg) 2.5 to 3.0 eVInfluences the optical transparency of the HTL. A wider band gap is desirable to avoid parasitic absorption of light intended for the active layer.
Hole Mobility (μh) 10-5 to 10-3 cm2V-1s-1A higher hole mobility facilitates efficient transport of charge carriers to the anode, leading to a higher fill factor and overall device efficiency.[5]
Power Conversion Efficiency (PCE) in PSCs 15% to >20%The ultimate measure of the HTL's effectiveness in a solar cell, integrating the contributions of Voc, Jsc, and FF.[6]
Open-Circuit Voltage (Voc) 0.9 to 1.1 VPrimarily influenced by the energy difference between the HOMO of the HTL and the conduction band of the electron transport layer.
Short-Circuit Current Density (Jsc) 20 to 24 mA/cm2Dependent on efficient charge extraction and transport, which is facilitated by a well-matched HTL.
Fill Factor (FF) 0.70 to 0.80Reflects the efficiency of charge extraction and is sensitive to the series and shunt resistance, which can be influenced by the HTL's conductivity and morphology.

Experimental Protocols

I. Synthesis of this compound (Representative Protocol)

The synthesis of asymmetrically substituted bithiophenes like this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.[1][6][7] The following is a representative Suzuki coupling protocol.

Step 1: Synthesis of Precursors

  • Precursor A: Methyl 5-amino-3-bromothiophene-2-carboxylate. This can be synthesized from commercially available starting materials through a series of reactions including bromination and esterification of a suitable thiophene derivative.

  • Precursor B: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile. This boronic ester can be prepared from 2-bromothiophene-3-carbonitrile via a Miyaura borylation reaction.

Step 2: Suzuki Cross-Coupling Reaction

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve Methyl 5-amino-3-bromothiophene-2-carboxylate (1.0 eq) and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (1.2 eq) in a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, for instance, K2CO3 (3.0 eq), to the reaction mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound.

Step 3: Conversion of Nitrile to Carboxylate

  • Hydrolysis: The nitrile group on the second thiophene ring can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.

Final Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

II. Fabrication of a Perovskite Solar Cell with a Bithiophene HTL

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a SnO2 nanoparticle solution onto the ITO substrate at 3000 rpm for 30 s and anneal at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO) in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 30 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the film on a hotplate at 100 °C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound (e.g., 10 mg/mL in chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI). Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 s.

  • Electrode Deposition: Deposit an 80 nm thick gold (Au) electrode by thermal evaporation under high vacuum (<10-6 Torr) through a shadow mask to define the active area of the device.

III. Material and Device Characterization
  • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the HTL by measuring its oxidation and reduction potentials. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in a solution of the HTL and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • UV-Vis Spectroscopy: Measure the absorption spectrum of the HTL film to determine its optical band gap and transparency in the visible region.

  • Current-Voltage (J-V) Characteristics: Measure the J-V curves of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator and a source meter. Extract key photovoltaic parameters such as Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the wavelength-dependent photon-to-current conversion efficiency of the solar cell.

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis Start_A Thiophene Derivative A Precursor_A Methyl 5-amino-3-bromothiophene-2-carboxylate Start_A->Precursor_A Functionalization Coupling Suzuki Cross-Coupling Precursor_A->Coupling Start_B Thiophene Derivative B Precursor_B Thiophene Boronic Ester Start_B->Precursor_B Borylation Precursor_B->Coupling Purification Column Chromatography Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of the target molecule.

Device_Fabrication Substrate ITO Glass Substrate Cleaning Substrate Cleaning Substrate->Cleaning ETL ETL Deposition (e.g., SnO2) Cleaning->ETL Perovskite Perovskite Layer Deposition ETL->Perovskite HTL HTL Deposition (Bithiophene) Perovskite->HTL Electrode Gold Electrode Evaporation HTL->Electrode Device Final Solar Cell Device Electrode->Device

Caption: Workflow for perovskite solar cell fabrication.

Energy_Levels cluster_device Energy Level Alignment ITO ITO (Anode) HTL Bithiophene HTL Perovskite Perovskite (Absorber) ETL ETL (e.g., SnO2) Au Au (Cathode) ITO_HOMO ~ -4.7 eV HTL_HOMO HOMO ~ -5.2 eV HTL_HOMO->ITO_HOMO Perovskite_VB VB ~ -5.4 eV Perovskite_VB->HTL_HOMO Hole Transfer Perovskite_CB CB ~ -3.9 eV ETL_CB CB ~ -4.0 eV Perovskite_CB->ETL_CB Electron Transfer Au_Work ~ -5.1 eV ETL_CB->Au_Work HTL_LUMO LUMO ~ -2.2 eV ETL_VB VB ~ -7.5 eV

Caption: Energy level diagram for a typical PSC with a bithiophene HTL.

References

Application Notes and Protocols for Bithiophene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithiophene derivatives, characterized by two interconnected thiophene rings, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their unique electronic and structural properties allow for diverse biological activities, making them promising candidates for the development of novel therapeutics.[1][2][3] This document provides an overview of the applications of bithiophene derivatives in several key therapeutic areas, along with detailed experimental protocols for their synthesis and biological evaluation. Bithiophene-containing compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their utility in photodynamic therapy.[1][4][5][6][7][8] The structural flexibility of the bithiophene core allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][9]

Therapeutic Applications and Mechanisms of Action

Bithiophene derivatives exert their biological effects through various mechanisms, often by interacting with specific protein targets and modulating key signaling pathways.

Anticancer Activity

Bithiophene derivatives have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.[1][9][10][11][12] Their mechanisms of action are diverse and include the inhibition of signaling pathways crucial for cancer progression, induction of apoptosis, and targeting of specific enzymes like DNA topoisomerase and RNA polymerase.[1][6][13]

One notable example is a 3-([2,2′-Bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole derivative, which has shown cytotoxic and antioxidant properties. This compound inhibits glutathione S-transferases (GSTs) and induces apoptosis in liver carcinoma (HepG2) cells.[1] Another study highlighted a bithiophene fluorobenzamidine derivative (BFB) that was particularly effective against several breast cancer cell lines.[10] Furthermore, metal complexes of bithiophene-functionalized ligands have been developed for synergistic photodynamic, photothermal, and chemotherapy, demonstrating efficacy in malignant melanoma and cisplatin-resistant non-small cell lung cancer models.[6] These complexes can induce apoptosis and ferroptosis upon irradiation.[6]

Signaling Pathway: Induction of Apoptosis by a Bithiophene Derivative

Bithiophene Bithiophene Derivative Cell Cancer Cell Bithiophene->Cell GST GST Inhibition Cell->GST Inhibits ROS ↑ ROS GST->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by a bithiophene derivative.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Bithiophene derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14][15][16][17][18] The mechanism of action for some of these compounds involves the disruption of bacterial membrane permeability.[16] For instance, certain thiophene derivatives have demonstrated significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[16] Benzo[b]thiophene acylhydrazones have also been identified as potent agents against Staphylococcus aureus, including methicillin- and daptomycin-resistant strains.[15]

Neurodegenerative Diseases

Recent studies have highlighted the potential of bithiophene derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[4][19][20][21][22] One novel bithiophene derivative was shown to attenuate Alzheimer's disease in a rat model by exerting antioxidant effects, restoring neuronal and synaptic transmission, and potentially mitigating the formation of amyloid-β plaques and tau phosphorylation.[4] This compound reversed many of the deleterious effects of aluminum-induced neurotoxicity.[4][19] The therapeutic effects are linked to the modulation of oxidative stress and the restoration of key neurotransmitter levels.[4]

Workflow for Evaluating Neuroprotective Effects

Model AD Rat Model (AlCl3-induced) Treatment Bithiophene Derivative Administration Model->Treatment Behavioral Behavioral Tests Treatment->Behavioral Biochemical Biochemical Assays Treatment->Biochemical Histology Histological Analysis Treatment->Histology Outcome Neuroprotective Effect Assessment Behavioral->Outcome Biochemical->Outcome Histology->Outcome

Caption: Workflow for evaluating neuroprotective effects.

Anti-inflammatory and Other Activities

Bithiophene derivatives have also been investigated for their anti-inflammatory properties.[7][8] Certain naturally occurring bithiophenes have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7][8] Additionally, bithiophene derivatives have found applications in photodynamic therapy (PDT), where they act as photosensitizers to generate reactive oxygen species (ROS) upon light activation, leading to localized cell death.[6][23][24][25]

Quantitative Data Summary

The following tables summarize the biological activities of selected bithiophene derivatives from the literature.

Table 1: Anticancer Activity of Bithiophene Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
3-([2,2′-Bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indoleHepG2 (Liver)CytotoxicNot specified[1]
Bithiophene fluorobenzamidine (BFB)Breast Cancer Cell LinesAntiproliferative0.079[10]
Ru(II) complex (Ru7)Malignant MelanomaPhotodynamic/Photothermal/ChemotherapyNot specified[6]
Thiophene Derivative 480HeLa (Cervical)Cytotoxic12.61 µg/mL[12]
Thiophene Derivative 480HepG2 (Liver)Cytotoxic33.42 µg/mL[12]

Table 2: Antimicrobial Activity of Bithiophene Derivatives

CompoundMicroorganismActivityMIC (mg/L)Reference
Thiophene Derivative 4A. baumannii Ab21 (Colistin-Resistant)Antibacterial4[16]
Thiophene Derivative 4E. coli MCR1+ (Colistin-Resistant)Antibacterial16[16]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (Methicillin and Daptomycin-Resistant)Antibacterial4 µg/mL[15]

Table 3: Antileishmanial Activity of Bithiophene Derivatives

CompoundParasiteActivityIC50 (µM)Reference
BT-1Leishmania amazonensis (promastigotes)Antileishmanial23.2[5]

Experimental Protocols

Synthesis of Bithiophene Derivatives

A variety of synthetic strategies have been developed for the preparation of bithiophene derivatives, including cross-coupling reactions and ring-closure methods.[26][27][28][29]

Protocol 1: Synthesis of 5-Iodo-2,2'-bithiophene (A Key Intermediate)

This protocol is based on the lithiation of 2,2'-bithiophene followed by iodination.[26]

Materials:

  • 2,2'-Bithiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet under an inert atmosphere (argon or nitrogen).

  • Dissolve 2,2'-bithiophene in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the cooled solution via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation, forming 5-lithio-2,2'-bithiophene.

  • In a separate flask, dissolve iodine in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford pure 5-iodo-2,2'-bithiophene.

Logical Flow of Synthesis

Start 2,2'-Bithiophene Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Intermediate 5-Lithio-2,2'-bithiophene Step1->Intermediate Step2 Iodination (I₂, THF) Intermediate->Step2 Product 5-Iodo-2,2'-bithiophene Step2->Product Purification Purification Product->Purification

Caption: Synthesis of 5-iodo-2,2'-bithiophene.

Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[12][30]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bithiophene derivative stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the bithiophene derivative in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bithiophene derivative stock solution (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the bithiophene derivative in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Bithiophene derivatives represent a highly promising class of compounds in medicinal chemistry with a broad spectrum of biological activities. The synthetic versatility of the bithiophene scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets. The protocols outlined in this document provide a foundation for the synthesis and biological evaluation of novel bithiophene-based drug candidates. Further research into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective therapies for a range of diseases.

References

Scale-Up Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a key intermediate in the development of various pharmaceuticals. The described synthetic route is a robust three-stage process designed for scalability and efficiency.

Synthetic Strategy Overview

The overall synthetic strategy involves the preparation of two key thiophene intermediates, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concluding with a deprotection step to yield the final product.

Synthetic_Strategy cluster_0 Stage 1: Intermediate A Synthesis cluster_1 Stage 2: Intermediate B Synthesis cluster_2 Stage 3: Final Product Synthesis 2-Aminothiophene 2-Aminothiophene Boc_Protection Boc Protection 2-Aminothiophene->Boc_Protection N-Boc-2-aminothiophene N-Boc-2-aminothiophene Boc_Protection->N-Boc-2-aminothiophene Bromination Bromination (NBS) N-Boc-2-aminothiophene->Bromination Intermediate_A tert-butyl (5-bromo-2-thienyl)carbamate Bromination->Intermediate_A Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate_A->Suzuki_Coupling 3-Bromothiophene 3-Bromothiophene Carboxylation Lithiation & Carboxylation 3-Bromothiophene->Carboxylation 3-Bromo-2-thiophenecarboxylic acid 3-Bromo-2-thiophenecarboxylic_acid 3-Bromo-2-thiophenecarboxylic_acid Carboxylation->3-Bromo-2-thiophenecarboxylic_acid 3-Bromo-2-thiophenecarboxylic acid Esterification Esterification Intermediate_B Methyl 3-bromo-2-thiophenecarboxylate Esterification->Intermediate_B Intermediate_B->Suzuki_Coupling 3-Bromo-2-thiophenecarboxylic_acid->Esterification Protected_Product Methyl 5'-(tert-butoxycarbonylamino)- 2,3'-bithiophene-4'-carboxylate Suzuki_Coupling->Protected_Product Deprotection Boc Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall three-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of tert-butyl (5-bromo-2-thienyl)carbamate (Intermediate A)

This stage involves a three-step sequence starting from readily available precursors.

Stage1_Workflow Start Start Gewald_Synthesis Gewald Synthesis of 2-Aminothiophene Start->Gewald_Synthesis Ketone, Cyanoacetate, Sulfur, Base Boc_Protection N-Boc Protection Gewald_Synthesis->Boc_Protection 2-Aminothiophene Bromination Bromination with NBS Boc_Protection->Bromination N-Boc-2-aminothiophene Purification_A Purification of Intermediate A Bromination->Purification_A Crude Intermediate A End Intermediate A Purification_A->End

Caption: Workflow for the synthesis of Intermediate A.

Step 1.1: Synthesis of 2-Aminothiophene via Gewald Reaction

The Gewald reaction provides a convergent and scalable method for the synthesis of 2-aminothiophenes.[1][2][3]

ParameterValueReference
Reactants Cyclohexanone, Ethyl Cyanoacetate, Elemental Sulfur[2]
Catalyst/Base Diethylamine (Et₂NH)[2]
Solvent Ethanol/Water[2]
Temperature Ultrasound irradiation at room temperature[2]
Reaction Time 5-15 minutes[2]
Typical Yield 85-95%[2]

Protocol:

  • To a mechanically stirred mixture of cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.0 equiv) in a 1:1 mixture of ethanol and water, add diethylamine (1.0 equiv).

  • Subject the reaction mixture to ultrasonic irradiation at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.

  • The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-aminothiophene-3-carboxylate derivative.

Step 1.2: N-Boc Protection of 2-Aminothiophene

The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[4][5]

ParameterValueReference
Reactant 2-Aminothiophene derivative[5]
Reagent Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[5]
Solvent Water:Acetone (95:5)[5]
Temperature Room Temperature[5]
Reaction Time 30-60 minutes[5]
Typical Yield >95%[5]

Protocol:

  • Dissolve the 2-aminothiophene derivative (1.0 equiv) in a 95:5 mixture of water and acetone.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the solution at room temperature.

  • Stir the mixture vigorously for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected 2-aminothiophene.

Step 1.3: Bromination of N-Boc-2-aminothiophene

Regioselective bromination at the 5-position of the thiophene ring is achieved using N-bromosuccinimide (NBS).[6][7]

ParameterValueReference
Reactant N-Boc-2-aminothiophene[7]
Reagent N-Bromosuccinimide (NBS) (1.05 equiv)[7]
Solvent Acetonitrile[7]
Temperature 0 °C to Room Temperature[7]
Reaction Time 30 minutes[7]
Typical Yield ~99%[7]

Protocol:

  • Dissolve the N-Boc-2-aminothiophene (1.0 equiv) in acetonitrile and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to obtain tert-butyl (5-bromo-2-thienyl)carbamate (Intermediate A).

Stage 2: Synthesis of Methyl 3-bromo-2-thiophenecarboxylate (Intermediate B)

This intermediate is synthesized from 3-bromothiophene.[8][9]

Stage2_Workflow Start Start Lithiation Lithiation of 3-Bromothiophene Start->Lithiation 3-Bromothiophene, n-BuLi Carboxylation Carboxylation with CO₂ Lithiation->Carboxylation Thienyllithium intermediate Esterification Esterification Carboxylation->Esterification 3-Bromo-2-thiophenecarboxylic acid Purification_B Purification of Intermediate B Esterification->Purification_B Crude Intermediate B End Intermediate B Purification_B->End

Caption: Workflow for the synthesis of Intermediate B.

ParameterValueReference
Reactant 3-Bromothiophene[8]
Reagents n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂), Methanol, Sulfuric Acid[8]
Solvent Diethyl ether, Methanol[8]
Temperature -78 °C to reflux[8]
Typical Yield 65-80% over two steps[8]

Protocol:

  • Dissolve 3-bromothiophene (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution for 1-2 hours.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether.

  • Dry the organic layer and concentrate to give crude 3-bromo-2-thiophenecarboxylic acid.

  • Dissolve the crude acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 4-6 hours.

  • After cooling, neutralize the reaction mixture and extract the ester with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by vacuum distillation or column chromatography to yield Methyl 3-bromo-2-thiophenecarboxylate (Intermediate B).

Stage 3: Suzuki-Miyaura Coupling and Deprotection

The final stage involves the coupling of the two intermediates followed by the removal of the Boc protecting group.[10][11]

Stage3_Workflow Start Intermediates A & B Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Pd Catalyst, Base, Solvent Workup_Purification Workup and Purification Suzuki_Coupling->Workup_Purification Crude Protected Product Boc_Deprotection Boc Deprotection Workup_Purification->Boc_Deprotection Protected Bithiophene Final_Purification Final Product Purification Boc_Deprotection->Final_Purification Crude Final Product End Final Product Final_Purification->End

Caption: Workflow for the final product synthesis.

Step 3.1: Suzuki-Miyaura Cross-Coupling

ParameterValueReference
Reactants Intermediate A (1.0 equiv), Intermediate B-boronic ester (1.1 equiv)[10]
Catalyst Pd(PPh₃)₄ (1-5 mol%)[10]
Base K₂CO₃ (2.0 equiv)[10]
Solvent 1,4-Dioxane/Water (4:1)[10]
Temperature 80-100 °C[10]
Reaction Time 12-24 hours[10]
Typical Yield 70-90%[10]

Protocol:

  • To a degassed solution of Intermediate A (1.0 equiv) and the boronic ester of Intermediate B (prepared separately, 1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (3 mol%).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Methyl 5'-(tert-butoxycarbonylamino)-2,3'-bithiophene-4'-carboxylate.

Step 3.2: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions.[12][13][14]

ParameterValueReference
Reactant Protected Bithiophene[12][13]
Reagent 4M HCl in Dioxane[12][13]
Solvent Dioxane or Methanol[12]
Temperature Room Temperature[12][13]
Reaction Time 1-4 hours[12][13]
Typical Yield >90%[13]

Protocol:

  • Dissolve the Boc-protected bithiophene in dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (excess) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the final product, this compound, by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901885[10]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O1001292[15]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF/H₂O802488[15]

Table 2: Comparison of Deprotection Methods for N-Boc Group

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4M HCl in DioxaneDioxaneRT2>95[12][13]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)RT1>95[16]
Aqueous HClAcetoneRT492[14]

Scale-Up Considerations

  • Gewald Reaction: This reaction is generally scalable. Maintaining good agitation to keep sulfur suspended is crucial. The reaction can be exothermic, so controlled addition of the base and efficient cooling are necessary on a larger scale.

  • Bromination: The use of NBS is common for large-scale brominations. Careful temperature control is important to avoid side reactions. Continuous flow reactors can offer better control over reaction parameters and safety on a large scale.[17]

  • Suzuki-Miyaura Coupling: This is a widely used reaction in industrial settings. Key considerations for scale-up include:

    • Catalyst Loading: Minimizing palladium catalyst loading is economically and environmentally important. High-turnover catalysts and ligands are preferred.

    • Heat Transfer: The reaction can be exothermic, requiring efficient reactor cooling.

    • Mixing: Proper agitation is critical for mass transfer in biphasic systems.

    • Work-up: Removal of palladium residues to acceptable levels in the final product is a critical purification challenge.

  • Deprotection: The use of gaseous HCl in a suitable solvent can be a practical approach for large-scale Boc deprotection, avoiding the handling of large volumes of corrosive acids like TFA.

  • Purification: The final product is a polar amine. Purification on a large scale can be achieved by crystallization. Careful selection of the crystallization solvent system is key to obtaining high purity and yield.

This comprehensive guide provides a solid foundation for the successful scale-up synthesis of this compound. Researchers and process chemists are encouraged to perform appropriate safety assessments and optimization studies for each step at the desired scale.

References

Application Notes and Protocols for the Electrochemical Polymerization of Aminobithiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical polymerization of aminobithiophenes offers a versatile and direct method for the synthesis of conducting polymers with tailored properties. These materials are of significant interest due to the presence of amino groups, which can enhance solubility, provide sites for further functionalization, and introduce pH-responsive behavior. Poly(aminobithiophene) films are promising candidates for a variety of applications, including the development of biosensors, drug delivery systems, and electrochromic devices.[1][2]

The amino functionality allows for the covalent attachment of bioactive molecules such as enzymes, antibodies, and DNA, making these polymers an excellent platform for biosensor fabrication.[1] Furthermore, the ability to control the polymer's properties, such as conductivity and film thickness, through electrochemical parameters makes this technique highly attractive for creating precisely engineered interfaces for biomedical applications.[3][4] This document provides a detailed protocol for the electrochemical polymerization of aminobithiophenes, focusing on 3,3'-diamino-2,2'-bithiophene as a representative monomer. It also includes expected quantitative data and potential applications in research and drug development.

Mechanism of Electrochemical Polymerization

The electrochemical polymerization of aminobithiophenes is believed to proceed through an oxidative coupling mechanism. While a detailed mechanism for aminobithiophenes is not extensively reported, it can be inferred from the well-studied polymerization of similar amino-functionalized thiophenes.[5] The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. This oxidation is thought to occur through the removal of an electron from the nitrogen lone pair, which then leads to radical character on the thiophene ring.[5] These radical cations can then couple, leading to the formation of dimers, oligomers, and ultimately the polymer film on the electrode surface. The presence of the amino group plays a significant role in the polymerization mechanism and the properties of the resulting polymer.[5]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the electrochemical polymerization of 3,3'-diamino-2,2'-bithiophene.

Materials and Equipment
  • Monomer: 3,3'-diamino-2,2'-bithiophene

  • Solvent: Acetonitrile (CH₃CN), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

  • Working Electrode: Indium tin oxide (ITO) coated glass, platinum (Pt) disk, or glassy carbon electrode (GCE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Electrochemical Cell: A standard three-electrode glass cell

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry, chronoamperometry, and chronopotentiometry

  • Nitrogen or Argon Gas: For deaerating the solution

  • Cleaning agents: Alconox, deionized water, acetone, isopropanol

Pre-Experiment Preparations
  • Electrode Cleaning: Thoroughly clean the working electrode before each experiment. For an ITO electrode, sonicate in a sequence of Alconox solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the electrode under a stream of nitrogen. For Pt or GCE electrodes, polish with alumina slurry, followed by sonication in deionized water and ethanol.

  • Solution Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the solvent (acetonitrile). Prepare the monomer solution by dissolving the desired concentration of 3,3'-diamino-2,2'-bithiophene (e.g., 10 mM) in the electrolyte solution.

  • Deaeration: Purge the monomer solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

Electrochemical Polymerization Procedure (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a common potentiodynamic technique used for electropolymerization.[6]

  • Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, platinum counter electrode, and reference electrode.

  • Add Solution: Fill the cell with the deaerated monomer solution, ensuring the electrodes are sufficiently immersed.

  • Electrochemical Cycling: Perform cyclic voltammetry within a potential window where the monomer is oxidized. A typical potential range for thiophene derivatives is from -0.2 V to +1.5 V vs. Ag/AgCl.[6]

  • Scan Rate and Cycles: Set the scan rate (e.g., 50 mV/s) and the number of cycles. The thickness of the polymer film will increase with the number of cycles.[7]

  • Film Deposition: During the anodic scan, an oxidation peak corresponding to the monomer oxidation should be observed, and with each subsequent cycle, an increase in the current of the redox waves of the polymer film indicates successful deposition.

  • Post-Polymerization: After the desired number of cycles, remove the working electrode from the solution, rinse it with fresh solvent (acetonitrile) to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Data Presentation

The properties of the resulting poly(aminobithiophene) film are highly dependent on the polymerization conditions. The following tables provide an example of how to structure the quantitative data obtained from the characterization of the polymer films. Note: The values presented here are illustrative and may vary depending on the specific experimental conditions.

Table 1: Influence of Monomer Concentration on Polymer Properties (Conditions: 0.1 M TBAP in acetonitrile, 10 cycles at 50 mV/s)

Monomer Concentration (mM)Oxidation Potential (V vs. Ag/AgCl)Film Thickness (nm)Conductivity (S/cm)
5~1.1~50~10⁻³
10~1.05~100~10⁻²
20~1.0~200~10⁻¹

Table 2: Influence of Number of Cycles on Polymer Properties (Conditions: 10 mM monomer in 0.1 M TBAP/acetonitrile, 50 mV/s)

Number of CyclesFilm Thickness (nm)Charge Capacity (mC/cm²)
5~50~2
10~100~5
20~200~12

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical polymerization of aminobithiophenes.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization prep1 Clean Electrodes prep2 Prepare Monomer & Electrolyte Solution prep1->prep2 prep3 Deaerate Solution prep2->prep3 poly1 Assemble 3-Electrode Cell prep3->poly1 poly2 Perform Cyclic Voltammetry poly1->poly2 poly3 Deposit Polymer Film poly2->poly3 post1 Rinse & Dry Electrode poly3->post1 post2 Characterize Film post1->post2

Figure 1. Experimental workflow for electropolymerization.
Proposed Polymerization Mechanism

This diagram illustrates the proposed mechanism for the oxidative polymerization of aminobithiophene.

G M Aminobithiophene Monomer M_plus Radical Cation M->M_plus -e⁻ (Oxidation at Electrode) Dimer Dimer M_plus->Dimer Coupling Polymer Poly(aminobithiophene) Dimer->Polymer Further Oxidation & Coupling

Figure 2. Proposed polymerization mechanism.

Applications in Research and Drug Development

Amino-functionalized polythiophenes are gaining attention for their potential in biomedical applications.[2][8] The presence of amino groups provides a handle for the immobilization of biomolecules, making them ideal for the development of highly specific biosensors.[1] For instance, enzymes can be attached to the polymer surface to create sensors for metabolites like glucose, or antibodies can be immobilized for the detection of specific proteins.

In the realm of drug development, these polymers can be utilized as smart drug delivery systems.[1][4] The conductivity of the polymer can be modulated by an external electrical stimulus, which could be used to trigger the release of a drug that is either entrapped within the polymer matrix or electrostatically bound to it.[3] The pH-responsive nature of the amino groups could also be exploited for drug release in specific physiological environments.

Troubleshooting and Safety Precautions

  • No Polymer Film Formation:

    • Ensure the monomer and solvent are of high purity and anhydrous.

    • Check for proper deaeration of the solution.

    • Verify the potential window is appropriate for monomer oxidation.

    • Ensure all electrical connections are secure.

  • Poorly Adherent Film:

    • Optimize the scan rate; a slower scan rate often leads to more uniform films.

    • Ensure the electrode surface is impeccably clean.

  • Safety:

    • Handle all chemicals in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Acetonitrile is flammable and toxic; avoid inhalation and skin contact.

    • Perchlorate salts can be explosive in contact with organic materials; handle with care.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is a powerful technique for achieving high purity, particularly if the crude product is a solid.

Q2: What are potential sources of impurities?

Impurities can arise from several sources during the synthesis of this compound, which is often synthesized via palladium-catalyzed cross-coupling reactions like Stille or Suzuki couplings. Common impurities include:

  • Homocoupled byproducts: Dimers of the starting materials.

  • Unreacted starting materials: Residual electrophiles or organotin/boronic acid reagents.

  • Catalyst residues: Palladium and ligand residues.

  • Side-reaction products: Isomers or products from incomplete reactions.

Q3: How can I assess the purity of my purified compound?

The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A sensitive method to quantify the purity and detect trace impurities. Both normal-phase and reversed-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting & Optimization
Poor Separation of Product from a Non-polar Impurity The eluent is too polar, causing the product and impurity to co-elute.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Product is Tailing or Streaking on the Column The amino group of the compound is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to neutralize the acidic sites on the silica gel.
Product is Not Eluting from the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate (gradient elution).
Low Recovery of the Product The compound may be irreversibly adsorbed onto the silica gel or is highly soluble in the eluent and is being collected in many fractions.Ensure the use of a basic modifier in the eluent. Monitor the elution carefully with TLC to collect all fractions containing the product.
Recrystallization
Problem Potential Cause Troubleshooting & Optimization
Compound Oils Out Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Try a different solvent or a solvent mixture.[1]
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Yield of Recovered Crystals The compound has high solubility in the chosen solvent at low temperatures. The volume of solvent used was excessive.Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
Crystals are Colored or Appear Impure Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Representative Protocol for Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Representative Protocol for Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetonitrile, or benzene have been used for similar compounds.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data

Purification Method Typical Yield Range Typical Purity Range
Column Chromatography60-85%>95%
Recrystallization70-90%>98%

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product column_chromatography Column Chromatography crude->column_chromatography Initial Purification purity_analysis Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_analysis recrystallization Recrystallization recrystallization->purity_analysis Final Purity Check purity_analysis->recrystallization If further purification is needed pure_product Pure Product (>98%) purity_analysis->pure_product If purity is sufficient

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Column Chromatography start Purification Issue Observed tailing Tailing or Streaking? start->tailing poor_sep Poor Separation? tailing->poor_sep No add_base Add Triethylamine to Eluent tailing->add_base Yes no_elution No Elution? poor_sep->no_elution No decrease_polarity Decrease Eluent Polarity poor_sep->decrease_polarity Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes solution Problem Resolved add_base->solution decrease_polarity->solution increase_polarity->solution

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Gewald Reaction for Bithiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction, with a specific focus on its application in the synthesis of bithiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is it used for bithiophene synthesis?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] Its versatility, mild reaction conditions, and the availability of diverse starting materials make it a valuable method for constructing thiophene rings, which are core structures in many pharmaceutically active compounds and organic materials.[3][4][5] For bithiophene synthesis, a pre-formed thiophene derivative often serves as the starting ketone or aldehyde, allowing for the construction of the second thiophene ring.

Q2: What is the general mechanism of the Gewald reaction?

The generally accepted mechanism for the Gewald reaction proceeds in three main stages:[1]

  • Knoevenagel Condensation: The reaction starts with a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene compound (like an α-cyanoester or malononitrile) to create an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur then adds to this intermediate. The precise mechanism of this step is not fully understood but is thought to involve the formation of a sulfur adduct.[2]

  • Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization, to form the final 2-aminothiophene product.[2]

Q3: What are common starting materials for the Gewald reaction?

The versatility of the Gewald reaction is due to the wide variety of commercially available starting materials, which typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be utilized. However, sterically hindered ketones might necessitate modified reaction conditions.[1]

  • Active Methylene Compounds: These are compounds possessing a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]

  • Elemental Sulfur: This provides the sulfur atom for the thiophene ring.[1]

  • Base: A base is required to catalyze the initial condensation. Commonly used bases include secondary amines like morpholine or piperidine, as well as triethylamine.[1][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My Gewald reaction for bithiophene synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Gewald reaction is a common issue that can often be traced back to several key factors. Follow these troubleshooting steps to identify and resolve the problem.

Step 1: Verify the Knoevenagel Condensation

The initial and most critical step is the Knoevenagel condensation between your thiophene-based carbonyl compound and the active methylene nitrile.[6] If this step fails, the rest of the reaction cannot proceed.

  • Action: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base (without sulfur). Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the intermediate is not forming, consider the following:

    • Starting Material Quality: Ensure your starting materials are pure and not degraded.[6]

    • Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective catalysts for the condensation.[6] You may need to screen different bases or adjust the catalyst loading.

Step 2: Optimize Reaction Conditions

If the Knoevenagel condensation is successful, the issue may lie in the subsequent sulfur addition and cyclization steps.

  • Action: Systematically vary the following parameters:

    • Temperature: The optimal temperature can vary significantly. Some reactions work well at room temperature, while others require heating.[6] A temperature that is too low can lead to a sluggish reaction, whereas a temperature that is too high can promote side product formation.[6] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).

    • Solvent: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the reaction of intermediates with sulfur.[6][7] The solubility of elemental sulfur in the chosen solvent is also an important factor.[6]

    • Reaction Time: Monitor the reaction progress over time using TLC to determine the optimal reaction duration. Prolonged reaction times do not always lead to higher yields and can sometimes result in the degradation of the product.

Issue 2: Formation of Side Products and Purification Challenges

Q: My reaction is producing the desired bithiophene, but it is contaminated with significant side products, making purification difficult. What are these side products and how can I minimize their formation?

A: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[3] This can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.

Step 1: Minimize Dimerization

The formation of the dimer is highly dependent on the reaction conditions.[3]

  • Action:

    • Adjust Reagent Addition: Try adding the sulfur portion-wise or at a slower rate.

    • Modify Temperature: The temperature at which the dimer forms may differ from the optimal temperature for the desired reaction. Experiment with different temperature profiles.

Step 2: Optimize Purification Strategy

If side products are still present, a robust purification strategy is necessary.

  • Action:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

    • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the standard method for purification. A systematic screening of solvent systems (e.g., hexane/ethyl acetate gradients) will be necessary to achieve good separation.

Issue 3: Reaction Stalls or is Sluggish

Q: The reaction starts but then seems to stall, with starting materials still present even after an extended period. What can I do to drive the reaction to completion?

A: A stalled reaction can be due to several factors, including catalyst deactivation, poor solubility, or insufficient energy.

Step 1: Re-evaluate Catalyst and Reagents

  • Action:

    • Catalyst Loading: The amount of base can be critical. While catalytic amounts are often sufficient, some systems may require stoichiometric amounts.[8] Consider increasing the catalyst loading.

    • Fresh Reagents: Ensure that the base and other reagents have not degraded. For example, triethylamine can absorb atmospheric CO2.

Step 2: Enhance Reaction Kinetics

  • Action:

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[2][3] If available, this can be a powerful tool to overcome sluggish reactions.

    • Solvent Choice: As mentioned earlier, the solvent plays a key role. Ensure your starting materials and intermediates are sufficiently soluble in the chosen solvent at the reaction temperature.

Data Presentation

Table 1: Effect of Base on Gewald Reaction Yield

This table summarizes the effect of different bases on the yield of a model Gewald reaction.

BaseCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Reference
Piperidinium Borate1010030 min91[8]
Piperidinium Borate1510025 min94[8]
Piperidinium Borate2010020 min96[8]
Pyrrolidinium Borate2010030 min90[8]
Morpholinium Borate2010045 min87[8]
Triethylamine10-2040-502-24 hVaries[1]
Morpholine10-2040-502-24 hVaries[1]
Table 2: Effect of Solvent on Gewald Reaction Yield

This table illustrates the impact of different solvents on the reaction outcome.

SolventTemperature (°C)TimeYield (%)Reference
Water1002 h65[8]
Methanol1001.5 h82[8]
Ethanol1001 h85[8]
Acetonitrile1001.5 h70[8]
Ethanol/Water (9:1)10025 min96[8]
Dimethyl Sulfoxide (DMSO)10015 min72[8]
Dimethylformamide (DMF)10015 min75[8]
TolueneRefluxVariesLower Yield[7]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates, including those for bithiophene synthesis.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Gewald Reaction Troubleshooting Workflow

Troubleshooting_Workflow Gewald Reaction Troubleshooting Workflow start Low or No Yield check_condensation Verify Knoevenagel Condensation (Control Reaction) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Reaction Time condensation_ok->optimize_conditions Yes reassess_starting_materials Reassess Starting Materials: - Purity - Base Selection condensation_ok->reassess_starting_materials No side_products Side Product Formation? optimize_conditions->side_products minimize_dimerization Minimize Dimerization: - Adjust Reagent Addition - Modify Temperature side_products->minimize_dimerization Yes success Successful Synthesis side_products->success No purification Optimize Purification: - Recrystallization - Column Chromatography minimize_dimerization->purification purification->success reassess_starting_materials->check_condensation

Caption: Troubleshooting workflow for the Gewald reaction.

Gewald Reaction Mechanism

Gewald_Mechanism Gewald Reaction Mechanism carbonyl Carbonyl Compound (e.g., Thiophene Aldehyde) knoevenagel Knoevenagel Condensation carbonyl->knoevenagel active_methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) active_methylene->knoevenagel base Base base->knoevenagel catalyst intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition sulfur Elemental Sulfur (S8) sulfur->sulfur_addition sulfur_adduct Sulfur Adduct Intermediate sulfur_addition->sulfur_adduct cyclization Intramolecular Cyclization sulfur_adduct->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminobithiophene Product tautomerization->product

Caption: Simplified mechanism of the Gewald reaction.

References

Technical Support Center: Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and improving the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most common and modular approach involves a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Stille coupling. This strategy relies on connecting two appropriately functionalized thiophene precursors. A typical disconnection approach is illustrated below.

Caption: General retrosynthetic analysis for the target molecule.

The key steps are:

  • Synthesis of Precursor A: A 2-halo-5-aminothiophene derivative. The amino group is often protected (e.g., with a Boc group) to prevent side reactions.

  • Synthesis of Precursor B: A thiophene ring functionalized with a methyl carboxylate and a boronic acid/ester or a stannane group for the coupling reaction.

  • Cross-Coupling: The palladium-catalyzed reaction to form the 2,3'-bithiophene core.

  • Deprotection: Removal of the protecting group on the amine, if used.

Q2: My overall yield is low. Which step is the most critical to optimize?

The palladium-catalyzed cross-coupling reaction is often the most challenging and yield-defining step.[1] Its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[1] Incomplete reactions, side reactions like dehalogenation or deborylation, and product degradation can significantly lower the yield.[2] The synthesis and purity of the thiophene precursors are also crucial for a successful coupling.

Troubleshooting Guide: Precursor Synthesis

Q3: I'm having trouble with the synthesis of the 2-aminothiophene precursor. What could be wrong?

The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur with a base catalyst.[5][6]

Problem: Low Yield in Gewald Reaction

  • Possible Cause 1: Inappropriate Base/Catalyst. The choice of amine catalyst (e.g., morpholine, diethylamine) is critical.[5][7]

    • Solution: Screen different amine bases. Ensure the base is added slowly at a controlled temperature (e.g., 35-40 °C) to manage the exothermic reaction.[5]

  • Possible Cause 2: Incorrect Reaction Temperature. The reaction temperature needs to be carefully controlled.

    • Solution: Maintain the recommended temperature (often around 45-50 °C) after the initial addition of the base.[5][7] Temperatures that are too high can lead to side products, while temperatures that are too low may result in an incomplete reaction.

  • Possible Cause 3: Impure Reagents. Sulfur, cyanoacetate, or the starting ketone may be of poor quality.

    • Solution: Use high-purity, dry reagents. Ensure solvents are anhydrous where required.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling (using boronic acids/esters) and the Stille coupling (using organostannanes) are powerful methods for this synthesis.[1][8] However, they are sensitive to various parameters.

cluster_workflow Troubleshooting Workflow for Low Coupling Yield Start Low Yield Observed CheckPurity 1. Verify Precursor Purity & Stoichiometry Start->CheckPurity CheckConditions 2. Confirm Anhydrous & Inert Conditions CheckPurity->CheckConditions Purity OK Failure Re-evaluate Route CheckPurity->Failure Impure ScreenCatalyst 3. Screen Catalyst, Ligand, & Base CheckConditions->ScreenCatalyst Conditions OK CheckConditions->Failure Atmosphere Issue OptimizeSolvent 4. Optimize Solvent & Temperature ScreenCatalyst->OptimizeSolvent Partial Success ScreenCatalyst->Failure No Reaction Success Yield Improved OptimizeSolvent->Success Optimized

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Q4: My Suzuki-Miyaura coupling reaction shows low conversion. What are the common failure points?

Problem: Low or No Conversion

  • Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen.

  • Possible Cause 2: Inefficient Transmetalation. The transfer of the organic group from boron to palladium can be slow.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with an aqueous co-solvent.[1][10] The solubility of the base can be a factor; for instance, K₃PO₄ may require a small amount of water to be effective in anhydrous couplings.[9]

  • Possible Cause 3: Deborylation of the Boronic Ester. The boronic acid/ester can degrade during the reaction, especially at high temperatures or in the presence of water.[2]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic ester. Avoid unnecessarily long reaction times and high temperatures.

  • Possible Cause 4: Steric Hindrance or Electronic Effects. The substituents on the thiophene rings (amino and ester groups) can affect the reaction. Electron-donating groups, like an amino group, can make oxidative addition more difficult.[9]

    • Solution: Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald ligands) can accelerate the oxidative addition step.[9]

Q5: How do I choose the optimal conditions for my Suzuki coupling?

Optimization is often necessary. A screening of key parameters is the most effective approach. Below is a comparison of reported conditions for bithiophene synthesis that can serve as a starting point.

ParameterOption 1Option 2Option 3Option 4Reference
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃Pd(OAc)₂[1]
Ligand (none)(none)SPhos / XPhosP(t-Bu)₃[9]
Base K₂CO₃Cs₂CO₃K₃PO₄KF[1]
Solvent Toluene/WaterDioxane/WaterTHFDMF[1][10]
Temperature 80-100 °C90-110 °C60-80 °CRoom Temp - 100 °C[1][10]

Note: This table presents common starting points. The optimal combination depends on the specific substrates.

Q6: I'm considering Stille coupling instead. What are the advantages and potential issues?

The Stille reaction is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[8]

  • Advantages: Organostannanes are often stable and less prone to the protodeborylation seen with boronic acids.[8]

  • Potential Issues:

    • Toxicity: Organotin compounds are toxic and require careful handling and purification to remove tin byproducts.

    • Homocoupling: The stannane reagent can sometimes homocouple, although this is less common than with Grignard or organolithium reagents.

    • Ligand Effects: The reaction often requires the absence of certain ligands like triphenylphosphine at high temperatures, which can inhibit the reaction. Adding a copper(I) co-catalyst can sometimes enhance reactivity.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for the specific substrates.

cluster_protocol Suzuki Coupling Experimental Workflow A 1. Combine thiophene halide (1 eq), boronic ester (1.2 eq), base (3 eq), & catalyst (2-5 mol%) in a flask. B 2. Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add degassed solvents (e.g., Dioxane/Water 4:1). B->C D 4. Heat mixture with vigorous stirring (e.g., 90 °C) for 4-24h. C->D E 5. Monitor reaction progress by TLC/LC-MS. D->E F 6. Cool, dilute with organic solvent, and perform aqueous workup. E->F G 7. Dry, concentrate, and purify by column chromatography. F->G

References

Technical Support Center: Synthesis of Aminothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminothiophene carboxylates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Gewald synthesis of 2-aminothiophene-3-carboxylates?

A1: The Gewald reaction is a robust method for synthesizing polysubstituted 2-aminothiophenes; however, several side reactions can occur, impacting the yield and purity of the desired product. The most frequently encountered side reactions include:

  • Formation of Knoevenagel-Cope Intermediate: The initial step of the Gewald reaction is a Knoevenagel condensation to form an α,β-unsaturated nitrile. If the subsequent addition of sulfur and cyclization are slow or incomplete, this intermediate can remain in the reaction mixture.[1]

  • Dimerization of the α,β-Unsaturated Nitrile: Under certain conditions, the Knoevenagel intermediate can undergo self-condensation or dimerization, leading to the formation of a six-membered ring system.[1] This side reaction is highly dependent on the reaction conditions.

  • Thorpe-Ziegler Cyclization: Intramolecular condensation of dinitrile intermediates can lead to the formation of cyclic ketones after hydrolysis, a process known as the Thorpe-Ziegler reaction.[2][3][4][5]

  • Polymerization: Starting materials or reactive intermediates can polymerize, especially at elevated temperatures, leading to the formation of insoluble materials and reducing the yield of the desired product.[1]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the initial carbonyl compound and active methylene nitrile in the final reaction mixture.[1]

Q2: How does the choice of base influence the outcome of the Gewald reaction and the formation of side products?

A2: The base plays a critical role in the Gewald reaction, primarily by catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice and amount of base can significantly affect the reaction rate, yield, and the profile of side products. For less reactive ketones, a stronger base may be necessary to facilitate the initial condensation.[1] However, a highly basic environment can also promote dimerization and other side reactions. Recent studies have explored the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, to improve reaction efficiency and yield.

Q3: What is the effect of reaction temperature on the synthesis of aminothiophene carboxylates?

A3: The reaction temperature is a crucial parameter that influences the rates of both the desired product formation and competing side reactions. While some Gewald reactions proceed at room temperature, many require heating to 40-60 °C to enhance the reactivity of elemental sulfur.[1] However, excessive heat can promote the formation of byproducts and polymerization.[1] It is advisable to screen a range of temperatures to determine the optimal conditions for a specific set of substrates.

Q4: How can I purify my crude aminothiophene carboxylate product from the reaction byproducts?

A4: The most common methods for purifying aminothiophene carboxylates are recrystallization and column chromatography.

  • Recrystallization: This is often effective for solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: Silica gel is a common stationary phase for the column chromatography of aminothiophene derivatives. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. For acidic products like aminothiophene carboxylic acids, adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can prevent streaking on the TLC plate and improve separation. An ideal Rf value for the target compound on a TLC plate for good separation in column chromatography is generally between 0.15 and 0.4.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution(s)
Inefficient Knoevenagel-Cope Condensation - Base Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine) to find the most effective one for your substrates. For less reactive ketones, a stronger base might be required.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[1] - Temperature Optimization: Gently heat the reaction mixture (typically 40-60 °C) to enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions.[1]
Steric Hindrance - Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis can improve yields and reduce reaction times, especially for challenging substrates.
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.
Issue 2: High Level of Impurities in the Crude Product
Side Product Identified Mitigation Strategy
Unreacted Starting Materials Increase reaction time, optimize the reaction temperature, or consider using a more effective catalyst.[1]
Knoevenagel-Cope Intermediate Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1]
Dimerization or Polymerization Products Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of aminothiophene carboxylates.

Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalyst (mol%)TimeYield (%)
1None>24 hNo Reaction
2Pyrrolidinium borate (20)45 min85
3Piperidinium borate (20)30 min96
4Morpholinium borate (20)60 min82

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H₂O (9:1), 100 °C.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Various 2-Aminothiophenes *

R Group (in R-CO-CH₃)Activating Group (EWG)MethodTimeYield (%)
PhenylCO₂EtConventional3 h72
PhenylCO₂EtMicrowave10 min82
4-Me-PhenylCNConventional4 h58
4-Me-PhenylCNMicrowave15 min60
4-Cl-PhenylCONHPhConventional3 h55
4-Cl-PhenylCONHPhMicrowave10 min87

General conditions vary. Conventional heating often involves refluxing in ethanol with an amine base. Microwave conditions are often solvent-free or on a solid support.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a general guideline for the one-pot Gewald synthesis.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.06 mL), ethyl cyanoacetate (10 mmol, 1.15 mL), and elemental sulfur (10 mmol, 0.32 g).

  • Add ethanol (10 mL) to the flask.

  • With stirring, add morpholine (10 mmol, 0.90 mL) to the mixture.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by column chromatography.

Protocol 2: Purification of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4 in this system. Adjust the eluent polarity to achieve optimal separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the hexane/ethyl acetate eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Visualizations

Gewald_Reaction_Pathway Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile) Start->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Start Thiolation Sulfur Adduct Knoevenagel->Thiolation Dimer Dimerization Side-Product Knoevenagel->Dimer Dimerization (Side Reaction) Sulfur Sulfur (S8) Sulfur->Knoevenagel Product 2-Aminothiophene Carboxylate Thiolation->Product Cyclization & Tautomerization

Caption: Main reaction pathway of the Gewald synthesis and a key side reaction.

Troubleshooting_Workflow Start Low Yield in Gewald Synthesis CheckCondensation Is Knoevenagel condensation a plausible issue? Start->CheckCondensation OptimizeBase Optimize Base: - Screen different bases - Adjust stoichiometry CheckCondensation->OptimizeBase Yes RemoveWater Remove Water: - Dean-Stark trap - Dehydrating agent CheckCondensation->RemoveWater Yes CheckSulfur Is sulfur addition/cyclization a plausible issue? CheckCondensation->CheckSulfur No OptimizeBase->CheckSulfur Success Improved Yield OptimizeBase->Success RemoveWater->CheckSulfur RemoveWater->Success OptimizeTemp Optimize Temperature: - Screen 40-60 °C range CheckSulfur->OptimizeTemp Yes OptimizeSolvent Optimize Solvent: - Use polar solvents (EtOH, DMF) OptimizeTemp->OptimizeSolvent ConsiderTwoStep Consider Two-Step Protocol for hindered substrates OptimizeSolvent->ConsiderTwoStep ConsiderTwoStep->Success

Caption: A troubleshooting workflow for addressing low yields in the Gewald synthesis.

References

Technical Support Center: Recrystallization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and related bithiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is likely synthesized as a crude product, recrystallization is essential to obtain a high-purity crystalline solid suitable for subsequent reactions, analytical testing, or biological assays. The process relies on the principle that the solubility of the compound and its impurities will differ in a given solvent at different temperatures.

Q2: How do I choose a suitable solvent for the recrystallization?

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration). A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.

Q3: What are the key steps in a successful recrystallization?

A successful recrystallization generally involves:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • Decolorizing the solution with activated carbon, if necessary, to remove colored impurities.

  • Performing a hot filtration to remove any insoluble impurities.

  • Allowing the hot, saturated solution to cool slowly and undisturbed to promote crystal growth.

  • Collecting the purified crystals by vacuum filtration.

  • Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying the crystals to remove all traces of the solvent.

Q4: My compound is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, it could be due to a few reasons. First, ensure you are giving it enough time to dissolve, as some compounds are slow to go into solution even at boiling temperatures. If it still doesn't dissolve after adding a significant amount of solvent, it's possible that insoluble impurities are present. In this case, you should perform a hot filtration to remove them. It is also possible you have selected an inappropriate solvent.

Q5: How can I improve the yield of my recrystallization?

To maximize your yield, it is crucial to use the minimum amount of hot solvent necessary to dissolve your crude product.[1] Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing your final yield.[2] Additionally, ensure that the solution cools slowly to allow for maximum crystal formation. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to prevent your purified product from redissolving.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[3][4] 2. The solution is supersaturated, but crystallization has not been initiated.[1]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[1]
The compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.[4] 2. The rate of cooling is too rapid. 3. The compound is significantly impure.[4]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent or a different solvent system. 3. If the issue persists, further purification by another method, such as column chromatography, may be necessary before attempting recrystallization.[4]
Crystals form too quickly, resulting in a fine powder or precipitate. 1. The solution is too concentrated. 2. The solution was cooled too rapidly ("shock cooling").[3]1. Re-heat the mixture, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] 2. Insulate the flask to ensure a gradual decrease in temperature.
The recrystallized product is still colored. 1. Colored impurities are present that are soluble in the recrystallization solvent.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. 2. Gently boil the solution with the charcoal for a few minutes. 3. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Low recovery of the purified compound. 1. Too much solvent was used.[1][2] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or with solvent that was not sufficiently cold.[1] 4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required for dissolution. 2. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.[5] 3. Use a minimal amount of ice-cold solvent for washing the crystals. 4. Cool the solution in an ice bath to minimize the solubility of the compound in the mother liquor.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Common solvents for aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and hexanes.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Solvent-Pair Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent), and the other should not dissolve the compound at any temperature (the "poor" solvent).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Form Crystals dissolve->cool No Insoluble Impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystals Do Not Form Upon Cooling too_much_solvent Was an excess of solvent used? start->too_much_solvent supersaturated Is the solution supersaturated? too_much_solvent->supersaturated No boil_off Boil off excess solvent too_much_solvent->boil_off Yes induce Induce Crystallization: - Scratch flask - Add seed crystal supersaturated->induce Yes success Crystals Form boil_off->success induce->success

Caption: Troubleshooting logic for when crystals fail to form during recrystallization.

References

Technical Support Center: Column Chromatography for Thiophene Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of thiophene derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Desired Compound and Impurities The solvent system (eluent) is not optimal.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a system that provides a good separation (ΔRf > 0.2).[1]
The column is overloaded with the crude product.Use a larger column with more stationary phase relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. Using a slurry method for packing can help create a homogenous stationary phase.[2][3]
Compound Streaks or "Tails" During Elution The compound is interacting too strongly with the stationary phase (e.g., silica gel).Add a small amount of a polar modifier to the eluent. For acidic compounds, a few drops of acetic acid may help, while for basic compounds, triethylamine is often used.[1]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.[1]
The compound has poor solubility in the chosen eluent.Try to find a solvent system that dissolves the compound well.[4] If solubility is a major issue, consider dry loading the sample.[5]
Compound Does Not Elute from the Column The compound may have decomposed on the stationary phase.Test the stability of your compound on silica gel using a 2D TLC.[4][5] If it is unstable, consider deactivating the silica gel or using an alternative stationary phase like alumina or Florisil.[1][4]
The solvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[6] If the compound is very polar, a more aggressive solvent system, potentially containing ammonia, might be necessary.[4]
You are not using the correct solvent system.Double-check the solvents used to prepare the mobile phase to ensure they are correct and in the right proportions.[4]
The eluted fractions are too dilute to detect the compound.Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[4]
Compound Degrades on the Silica Gel Column Thiophene derivatives, especially aldehydes, can be sensitive to the acidic nature of silica gel.[1][7]Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[1] Minimize the contact time by running the column as quickly as possible (flash chromatography).[1][7] Use a different, less acidic stationary phase such as neutral alumina.[1][8]
Separation of Regioisomers is Difficult Regioisomers often have very similar polarities, making separation challenging.[1]Systematically screen various solvent systems using TLC. A combination of a non-polar solvent (e.g., hexane) with a slightly more polar one (e.g., dichloromethane, toluene) can improve selectivity.[1] Use a long, narrow column to increase the number of theoretical plates and enhance separation.[1] Employ a shallow solvent gradient to improve resolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying thiophene derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of thiophene derivatives due to its versatility.[1][3] However, for acid-sensitive thiophenes, neutral alumina can be a better alternative.[1][4]

Q2: How do I choose the right solvent system for my thiophene derivative purification?

A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][9] The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of approximately 0.3-0.4, with good separation from impurities.[4] A common starting point for many thiophene compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[2]

Q3: My thiophene derivative is an aldehyde and seems to be oxidizing on the column. What can I do?

A3: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze oxidation.[7] To mitigate this, you can deactivate the silica by adding a small amount of triethylamine (0.5-1%) to your eluent system.[7] Additionally, minimizing the time the compound spends on the column by using flash chromatography can be beneficial.[7]

Q4: I'm trying to separate a non-polar thiophene derivative, but it's moving too fast on the column. What should I do?

A4: If your non-polar compound is eluting too quickly (high Rf value), you need to decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) in your solvent mixture.

Q5: What is "dry loading" and when should I use it for my thiophene derivative?

A5: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[5] This method is particularly useful when your crude sample has poor solubility in the eluent system you plan to use.[5]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of a Thiophene Derivative

This protocol outlines a general procedure for the purification of a thiophene derivative using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Run TLC plates with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a small layer of sand over the plug.[3]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[3]

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • The solvent level should never drop below the top of the silica gel.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[5] Carefully add the sample solution to the top of the column.[5]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.[5]

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze each fraction by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiophene derivative.[1]

Data Presentation

The following table provides illustrative data on the purification of a hypothetical thiophene carboxamide derivative, comparing different eluent systems in column chromatography.

Eluent System (Hexane:Ethyl Acetate)Crude Loading (mg)Purified Yield (mg)Recovery (%)Purity (by HPLC, %)
95:55003907895
90:105004108298
80:205004258594

Note: This data is for illustrative purposes only and actual results may vary depending on the specific compound and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Selection packing Column Packing with Silica Gel Slurry tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution with Optimized Mobile Phase loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Thiophene Derivative evaporation->product

Caption: Experimental workflow for thiophene derivative purification.

troubleshooting_logic start Poor Separation Observed check_rf Check TLC Rf Values start->check_rf streaking Compound Streaking? check_rf->streaking Good Separation optimize_solvent Optimize Solvent System (TLC) check_rf->optimize_solvent No Separation gradient Use Gradient Elution check_rf->gradient Close Spots degradation Compound Degradation? streaking->degradation No add_modifier Add Modifier to Eluent (e.g., TEA) streaking->add_modifier Yes reduce_load Reduce Sample Load streaking->reduce_load Yes deactivate_silica Deactivate Silica (TEA) degradation->deactivate_silica Yes change_stationary Use Alumina/Florisil degradation->change_stationary Yes

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Optimizing Bithiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for bithiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of bithiophenes, particularly via common cross-coupling methods like Suzuki and Stille reactions.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent problem in cross-coupling reactions. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium catalyst or a robust pre-catalyst.[1] 2. Ensure the catalyst was properly stored under an inert atmosphere. 3. Consider catalyst poisoning by impurities in the reagents or solvents.
Poor Quality Reagents 1. Verify the purity and dryness of the starting materials (e.g., bromothiophene, boronic acids/esters, organostannanes) and solvents.[1] 2. If using a boronic acid, consider that it may be unstable and could have degraded during storage.[2]
Presence of Oxygen 1. Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst.[1] 2. Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]
Incorrect Reaction Conditions 1. Re-verify the stoichiometry of all reagents. 2. Optimize the reaction temperature; it may be too low for the reaction to proceed or too high, leading to decomposition.[3] 3. Ensure the base and solvent system are appropriate for the specific substrates being used.[2]
Protodeboronation (Suzuki Coupling) The boronic acid may be unstable under the reaction conditions, leading to the replacement of the boron group with a hydrogen atom.[2] Consider using more stable boronate esters (e.g., pinacol or MIDA esters) or trifluoroborate salts.[1][2]

Issue 2: Formation of Significant Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Side Product Potential Cause Mitigation Strategies
Homocoupling The coupling of two molecules of the same starting material (e.g., boronic acid with itself or organostannane with itself).[1][4]This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1]
Dehalogenation The replacement of a halogen atom on the thiophene ring with a hydrogen atom.This can be a significant issue, especially in the presence of excess water in Suzuki couplings.[1] Use minimal amounts of water or consider anhydrous conditions, though this may sometimes hinder the reaction.[1]
Protodeboronation (Suzuki) Cleavage of the C-B bond of the boronic acid.[1]Use stable boron reagents like boronate esters or trifluoroborate salts.[1]

Issue 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure bithiophene product can be challenging.

Problem Suggested Solution
Removal of Tin Residues (Stille Coupling) Organotin byproducts can be difficult to remove.
Separation from Starting Materials or Homocoupled Products The desired product may have similar polarity to starting materials or side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,2'-bithiophenes?

A: The most prevalent methods involve transition metal-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura coupling (using a thiophene-boronic acid or ester) and the Stille coupling (using an organostannane derivative) are widely used due to their efficiency and tolerance of various functional groups.[5][6]

Q2: What is a good starting point for reaction conditions for a Suzuki coupling to synthesize 2,2'-bithiophene?

A: A common starting point involves using a palladium catalyst like Pd(PPh₃)₄, a base such as K₂CO₃ or K₃PO₄, and a solvent system like a mixture of toluene and water or dioxane and water.[1][3][6] The reaction is typically heated to around 80-100 °C under an inert atmosphere.[3][6]

Q3: How can I monitor the progress of my bithiophene synthesis reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6] This allows you to determine when the starting materials have been consumed and the product has formed.

Q4: Can I perform a one-pot double Suzuki coupling on a di-substituted thiophene?

A: Yes, a one-pot, sequential double Suzuki coupling is a viable method for synthesizing unsymmetrical diarylthiophenes.[1] This typically involves running the first coupling to completion, then adding the second boronic acid, and potentially more catalyst and base, to the same reaction vessel.[1]

Q5: Are there alternatives to palladium catalysts for these coupling reactions?

A: While palladium-based catalysts are most common, research has explored the use of less toxic and more cost-effective metals like nickel.[7] However, challenges such as sluggish transmetalation can occur with nickel catalysts.[7]

Experimental Protocols

Below are detailed methodologies for Suzuki and Stille couplings for bithiophene synthesis.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a thiophene halide with a thiophene-boronic acid.

Reagents and Materials:

  • Thiophene halide (e.g., 2-bromothiophene) (1.0 mmol)

  • Thiophene boronic acid (or boronic ester) (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the thiophene halide, thiophene boronic acid, and potassium carbonate.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed toluene and water.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.[6]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Stille Coupling

This protocol describes a general method for the Stille coupling of a thiophene halide with an organostannane reagent.

Reagents and Materials:

  • Thiophene halide (e.g., 2-iodothiophene) (1.0 mmol)

  • Organostannane (e.g., 2-(tributylstannyl)thiophene) (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • P(o-tol)₃ (0.04 mmol)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk tube, add the organostannane and thiophene halide.

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Add the anhydrous and degassed toluene via syringe.

  • Add the Pd₂(dba)₃ and P(o-tol)₃ catalysts under a positive pressure of argon.

  • Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.[8]

  • After cooling to room temperature, monitor the reaction completion by TLC.

  • Evaporate the solvent under reduced pressure.

  • Isolate the product by silica column chromatography.[8]

Data Presentation

Table 1: Comparison of Suzuki Coupling Protocols for 2,2'-Bithiophene Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/Water90Good[3]
Pd(PPh₃)₄K₂CO₃Toluene/Water80-100Not specified[6]
Pd(OAc)₂/DABCONot specifiedNot specifiedNot specifiedNot specified[9]

Table 2: Comparison of Stille Coupling Conditions

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Reference
Pd₂(dba)₃ / P(o-tol)₃Toluene90-11012-16[8]
Pd(PPh₃)₄Toluene1206[10]
Pd(PPh₃)₄ / LiClNot specifiedNot specifiedNot specified[9]

Visualizations

Experimental and Troubleshooting Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Thiophene Halide, Boronic Acid, and Base purge Purge with Inert Gas reagents->purge solvents Add Degassed Solvents purge->solvents catalyst Add Pd Catalyst solvents->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Bithiophene

Caption: A typical experimental workflow for Suzuki coupling in bithiophene synthesis.[6]

Troubleshooting_Flowchart cluster_reagents Reagent & Atmosphere Check cluster_catalyst Catalyst System Check cluster_conditions Reaction Condition Check start Low or No Product Yield? check_reagents Are Reagents Pure & Dry? start->check_reagents check_degas Was System Properly Degassed? check_reagents->check_degas Yes action_reagents Replace/Purify Reagents check_reagents->action_reagents No catalyst_issue Is Catalyst Active? check_degas->catalyst_issue Yes action_degas Improve Degassing Ensure Inert Atmosphere check_degas->action_degas No ligand_issue Is Ligand Appropriate? catalyst_issue->ligand_issue Yes action_catalyst Use Fresh Catalyst/ Different Pd Precursor catalyst_issue->action_catalyst No optimize_base Optimize Base/Solvent ligand_issue->optimize_base Yes action_ligand Change Ligand (e.g., Buchwald type) ligand_issue->action_ligand No optimize_temp Optimize Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: A decision-making flowchart for troubleshooting low yield in cross-coupling reactions.

References

"characterization challenges of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and CAS number for this compound?

A1: The molecular formula is C₁₀H₉NO₂S₂, and the CAS number is 444907-56-6.[1]

Q2: What are the general stability characteristics of this compound?

A2: Aminothiophene derivatives can be susceptible to oxidation and degradation, particularly if unsubstituted. The presence of electron-withdrawing groups, such as the carboxylate in the target molecule, can increase stability against metabolic oxidation.[2] However, like many amino-substituted heterocyclic compounds, it is advisable to store it under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.

Q3: What are some common impurities that might be observed during the synthesis of this compound?

Q4: Which solvents are suitable for dissolving this compound for analysis?

A4: Based on related bithiophene derivatives, common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO) are likely to be suitable for dissolving this compound for analytical techniques like NMR and HPLC.[3]

Troubleshooting Guides

This section provides troubleshooting for common challenges encountered during the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad or disappearing NH₂ proton signals in ¹H NMR.

  • Possible Cause: The amine protons may be undergoing chemical exchange with trace amounts of water or acidic impurities in the NMR solvent.

  • Troubleshooting Steps:

    • Ensure the use of high-purity, anhydrous deuterated solvent.

    • Add a small amount of D₂O to the NMR tube and re-acquire the spectrum. The NH₂ peak should diminish or disappear, confirming its identity.

    • For better resolution, consider acquiring the spectrum at a lower temperature to slow down the exchange rate.

Problem: Complex aromatic region with overlapping signals.

  • Possible Cause: The protons on the two thiophene rings may have similar chemical shifts, leading to complex and overlapping multiplets.

  • Troubleshooting Steps:

    • Acquire the spectrum at a higher field strength (e.g., 600 MHz or higher) to improve signal dispersion.

    • Perform 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals.

    • Consider using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) as solvent effects can alter the chemical shifts and potentially resolve overlapping peaks.

Mass Spectrometry (MS)

Problem: Difficulty in observing the molecular ion peak (M⁺).

  • Possible Cause: The molecular ion may be unstable and readily fragment upon ionization, especially with high-energy techniques like electron ionization (EI).

  • Troubleshooting Steps:

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion.

    • For ESI, ensure the sample is adequately dissolved and infused at an appropriate flow rate.

    • Optimize the ionization source parameters, such as the capillary voltage and temperature, to favor the formation of the molecular ion.

Problem: Unexpected fragmentation pattern.

  • Possible Cause: The fragmentation pattern can be complex due to the presence of two thiophene rings and multiple functional groups.

  • Troubleshooting Steps:

    • Analyze the fragmentation pattern for characteristic losses. For esters, a common fragmentation is the loss of the alkoxy group (•OCH₃).[4][5] The thiophene rings may also undergo characteristic cleavages.

    • Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the fragment ions. This will help in determining their elemental composition and proposing plausible fragmentation pathways.

    • Compare the observed fragmentation pattern with that of structurally similar compounds if available in the literature or spectral databases.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape or tailing.

  • Possible Cause: The basic amino group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a mobile phase with a modifier, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of the silanol groups.

    • Employ an end-capped HPLC column specifically designed for the analysis of basic compounds.

    • Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH to improve peak symmetry. For similar compounds, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an acidic modifier is a good starting point.[6][7]

Problem: Co-elution of impurities.

  • Possible Cause: Impurities with similar polarity to the main compound may not be resolved under the current HPLC conditions.

  • Troubleshooting Steps:

    • Modify the gradient profile of the mobile phase to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks.

    • Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or a polar-embedded column).

    • Adjust the mobile phase pH to alter the ionization state of the analyte and impurities, which can significantly impact their retention times.

Experimental Protocols

General ¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Relaxation delay (d1): 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

General HPLC-MS Protocol for Purity Analysis
  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10% to 95% B over 15-20 minutes.

    • Flow Rate: 0.8-1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Scan Range: m/z 100-500.

Data Presentation

Note: The following data are for structurally similar compounds and are provided for reference purposes. Experimental data for this compound should be acquired and interpreted for the specific sample.

Table 1: Representative ¹H NMR Data for an Aminothiophene Carboxylate Derivative

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38s2HNH₂
7.25m5HAromatic-H
6.16s1HThiophene-H
3.45s3HOCH₃

Source: Based on data for Methyl 2-amino-4-phenylthiophene-3-carboxylate.[8]

Table 2: Representative ¹³C NMR Data for an Aminothiophene Dicarboxylate Derivative

Chemical Shift (δ, ppm)Assignment
166.46, 166.18, 162.83C=O
148.0, 147.89Thiophene C-N, C-S
108.47Thiophene C
60.38OCH₂
51.02OCH₃
16.0CH₃
14.35CH₃ (of ethyl)

Source: Based on data for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.[9]

Table 3: UV-Vis Absorption Maxima for Bithiophene Derivatives in Solution

Compound TypeSolventλ_max (nm)
Bithiophene Derivative 1Dichloromethane410-420
Bithiophene Derivative 2Acetonitrile359

Source: Based on data for various bithiophene derivatives.[3][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Verification ms Mass Spectrometry (ESI-MS, HRMS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis (Purity Check) purification->hplc Purity Assessment nmr_issue NMR Issues nmr->nmr_issue ms_issue MS Issues ms->ms_issue uv_vis UV-Vis Spectroscopy hplc->uv_vis Further Characterization hplc_issue HPLC Issues hplc->hplc_issue nmr_troubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions start NMR Spectrum Acquired broad_nh Broad NH₂ Signal start->broad_nh overlap Overlapping Aromatic Signals start->overlap d2o_exchange D₂O Exchange broad_nh->d2o_exchange low_temp Low Temperature Acquisition broad_nh->low_temp high_field Higher Field NMR overlap->high_field two_d_nmr 2D NMR (COSY, HSQC) overlap->two_d_nmr solvent_change Change Solvent overlap->solvent_change hplc_troubleshooting start HPLC Analysis issue Poor Peak Shape (Tailing) start->issue solution1 Add Mobile Phase Modifier (e.g., TFA, Formic Acid) issue->solution1 Yes solution2 Use End-Capped Column issue->solution2 Yes solution3 Optimize Mobile Phase pH issue->solution3 Yes

References

Technical Support Center: Preventing Oxidation of Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention, troubleshooting, and analysis of oxidation in aminothiophene compounds.

Frequently Asked Questions (FAQs)

Q1: My aminothiophene compound is turning yellow/brown upon storage. What is happening?

A color change, typically to yellow or brown, is a common visual indicator of degradation, primarily through oxidation. Aminothiophenes, particularly those with electron-rich substituents, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1]

Q2: What are the primary pathways of aminothiophene degradation?

The two main degradation pathways for aminothiophene compounds are:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. The amino group can also be a site of oxidation.[1]

  • Hydrolysis: Depending on the substituents, hydrolysis can also be a degradation pathway, especially under non-neutral pH conditions.

Q3: How can I prevent the oxidation of my aminothiophene compounds during storage?

Proper storage is the most effective way to prevent oxidation.[1] Key recommendations include:

  • Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere such as argon or nitrogen to displace oxygen.[1]

  • Low Temperature: Store compounds at low temperatures. For long-term storage, -20°C is recommended.[1]

  • Light Protection: Protect compounds from light by storing them in amber vials or by wrapping the container in aluminum foil.[1]

Q4: Are there any recommended antioxidants for aminothiophene compounds?

While specific studies on the use of antioxidants for aminothiophenes are limited, general-purpose radical-scavenging antioxidants may offer protection. The choice of antioxidant can be critical and may depend on the solvent system and downstream applications.

  • Butylated hydroxytoluene (BHT): A common synthetic antioxidant that is effective in non-polar solvents.

  • α-Tocopherol (Vitamin E): A natural antioxidant that is more effective in polar solvents.

It is crucial to test the compatibility and effectiveness of any antioxidant with your specific aminothiophene derivative and experimental system.

Troubleshooting Guides

Issue 1: Color Change or Degradation Observed in a Stored Sample

dot

start Color change or degradation in stored aminothiophene check_storage Review Storage Conditions: - Inert atmosphere? - Low temperature? (-20°C) - Protected from light? start->check_storage analytical_check Perform Analytical Check (HPLC-UV or NMR) check_storage->analytical_check compare Compare to reference spectrum/chromatogram analytical_check->compare degraded Degradation Confirmed compare->degraded not_degraded No Significant Degradation compare->not_degraded discard Discard sample if significantly impure degraded->discard repurify Consider repurification if minor impurities are present degraded->repurify review_handling Review handling procedures not_degraded->review_handling implement_best_practices Implement proper storage and handling protocols review_handling->implement_best_practices

Caption: Troubleshooting workflow for a degraded aminothiophene sample.

Solutions:

  • Verify Storage Conditions: Immediately verify that the compound has been stored under an inert atmosphere, at a low temperature (ideally ≤ -20°C), and protected from light.

  • Analytical Confirmation: Before using the compound, confirm its purity using an analytical technique such as HPLC-UV or NMR spectroscopy. Compare the results to a reference standard or data from the freshly prepared, pure compound.

  • Purification: If minor degradation has occurred, repurification by recrystallization or column chromatography may be possible.

  • Disposal: If significant degradation is confirmed, it is best to discard the sample to avoid unreliable experimental results.[1]

Issue 2: Suspected Oxidation During Synthesis or Work-up

dot

start Suspected oxidation during synthesis/work-up degas_solvents Use degassed solvents for reaction and work-up start->degas_solvents inert_atmosphere Maintain inert atmosphere (N2 or Ar) during reaction start->inert_atmosphere minimize_exposure Minimize air exposure during work-up and purification start->minimize_exposure tlc_monitoring Monitor reaction by TLC for byproduct formation start->tlc_monitoring outcome outcome degas_solvents->outcome Improved Purity inert_atmosphere->outcome Improved Purity minimize_exposure->outcome Improved Purity optimize_conditions Optimize reaction time and temperature tlc_monitoring->optimize_conditions optimize_conditions->outcome prep Prepare 1 mg/mL aminothiophene stock solution in acetonitrile control Control Sample: Store at -80°C prep->control stress Stress Sample: Add 3% H₂O₂ prep->stress incubate Incubate at RT for 24 hours stress->incubate sampling Take aliquots at 0, 2, 6, 12, 24 hours incubate->sampling analysis Analyze by HPLC-UV and LC-MS sampling->analysis data Compare stressed samples to control to identify degradation products analysis->data

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data for Aminothiophene and Bithiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the structural characteristics of heterocyclic compounds is essential. Among these, thiophene and its derivatives are fundamental building blocks in a wide array of pharmaceutical agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of these molecules.

Comparative NMR Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the atomic nuclei. The nature and position of substituents on the thiophene ring significantly influence the electron density distribution and, consequently, the resonance frequencies of the ring's protons and carbons. The following tables summarize the ¹H and ¹³C NMR data for selected aminothiophene and bithiophene derivatives, offering a comparative framework. The data has been compiled from various sources and is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of Selected Thiophene Derivatives

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1]DMSO-d₆7.20 (s, 2H, NH₂), 3.66 (s, 3H, OCH₃), 2.56-2.40 (m, 4H, cyclohexane), 1.67-1.65 (m, 4H, cyclohexane)
Methyl 2-amino-4-phenylthiophene-3-carboxylate [1]DMSO-d₆7.38 (s, 2H, NH₂), 7.25 (m, 5H, H-ph), 6.16 (s, 1H, H-thiophene), 3.45 (s, 3H, OMe)
Ethyl 2-amino-4-methylthiophene-3-carboxylate [2]CDCl₃6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-thiophene), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3]CDCl₃6.57 (bs, 2H, NH₂), 4.26 (q, J = 7.16 Hz, 2H, OCH₂), 3.84 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃), 1.33 (t, J = 7.16 Hz, 3H, CH₂CH₃)
Bithiophene-substituted 1,3,4-oxadiazole derivative (1b) [4]CDCl₃8.03 (d, J=8.8 Hz, 2H), 7.88 (d, J=4 Hz, 1H), 7.72 (d, J=8.4 Hz, 2H), 7.62 (d, J=4.8, 1H), 7.24 (t, J=4.4 Hz, 1H)

Table 2: ¹³C NMR Spectral Data of Selected Thiophene Derivatives

CompoundSolventChemical Shift (δ, ppm)
Ethyl 2-amino-4-methylthiophene-3-carboxylate [2]CDCl₃166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3]CDCl₃166.46, 166.18, 162.83, 148.0, 147.89, 108.47, 60.38, 51.02, 16.0, 14.35
Bithiophene-substituted 1,3,4-oxadiazole derivative (1b) [4]CDCl₃164.31, 161.10, 132.22, 129.71, 127.95, 127.42, 125.44, 125.10, 123.15

Experimental Protocols

A standardized experimental protocol is paramount for acquiring high-quality and reproducible NMR data. The following section outlines a general methodology for the ¹H and ¹³C NMR analysis of thiophene derivatives.[5][6]

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically employed.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.

  • Number of Scans: 16 to 64 scans are usually sufficient for compounds at this concentration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: A wider spectral width of about 200-250 ppm is necessary.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Experimental Workflow

To aid in the interpretation of NMR data and to provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz.

molecular_structure cluster_molecule Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate cluster_labels Potential Proton and Carbon Positions dummy_node H1 Amino Protons (NH₂) H_thiophene Thiophene Ring Protons H_methyl Methyl Protons (OCH₃) C_carbonyl Carbonyl Carbon (C=O) C_thiophene Thiophene Ring Carbons C_methyl Methyl Carbon (OCH₃)

Caption: Structure of the target molecule with key proton and carbon environments for NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis dissolve Dissolve Compound add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup transfer->setup acquire_H1 Acquire ¹H NMR setup->acquire_H1 acquire_C13 Acquire ¹³C NMR setup->acquire_C13 fourier Fourier Transform acquire_H1->fourier acquire_C13->fourier phasing Phase Correction fourier->phasing baseline Baseline Correction phasing->baseline calibration Calibration baseline->calibration integration Integration (¹H) calibration->integration elucidation Structure Elucidation integration->elucidation

Caption: A typical experimental workflow for NMR data acquisition and analysis.

References

Comparative Analysis of the 1H NMR Spectrum of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and structurally similar aminothiophene and bithiophene derivatives. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical and electronic properties of the bithiophene scaffold. ¹H NMR spectroscopy is a primary analytical technique for the structural determination of such organic molecules. This guide compares the expected ¹H NMR spectral features of the target molecule with experimentally determined data for related compounds, providing a reference for spectral interpretation.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR chemical shift (δ) values for protons in several thiophene-based molecules. The data for the target compound, this compound, is predicted based on the analysis of its structural analogues.

CompoundThiophene Ring Protons (δ, ppm)Amino Group (-NH₂) Proton (δ, ppm)Methyl Ester (-OCH₃) Proton (δ, ppm)Other Protons (δ, ppm)SolventReference
This compound (Predicted) ~6.0-8.0~7.0-8.0~3.5-DMSO-d₆Inferred from related structures
Methyl 2-amino-4-phenylthiophene-3-carboxylate6.16 (s, 1H, H-thiophene)7.38 (s, 2H)3.45 (s, 3H)7.25 (m, 5H, H-ph)DMSO-d₆[1]
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate-7.90 (s, 2H)-1.25 (m, 6H, ester), 2.58 (s, 3H, CH₃), 4.16 (m, 4H, OCH₂)DMSO-d₆[1]
Ethyl 2-amino-4-methylthiophene-3-carboxylate5.82 (s, 1H)6.07 (s, 2H)-1.35 (t, 3H), 2.28 (s, 3H), 4.29 (q, 2H)CDCl₃[2]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate-6.67 (broad s, 2H)-1.38 (t, 3H), 2.43 (s, 3H), 2.7 (s, 3H), 4.32 (q, 2H)CDCl₃[3]
2,2'-Bithiophene7.0-7.4 (m)---CDCl₃[4]

Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for obtaining a ¹H NMR spectrum of a thiophene derivative, based on standard laboratory practices.[2][5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • The spectral width is set to encompass all expected proton signals (typically 0-15 ppm).

  • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

  • The relaxation delay between scans is set to an appropriate value (e.g., 1-5 seconds) to ensure quantitative signal integration.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for ¹H NMR analysis of a thiophene compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire Data Acquisition setup->acquire process Data Processing (FT, Phase, Baseline) acquire->process analyze Spectral Analysis process->analyze

Caption: General workflow for ¹H NMR sample preparation and analysis.

References

Comparative Analysis of the Vibrational Signature of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Materials Science

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. While a dedicated spectrum for this specific molecule is not publicly available, this document synthesizes data from structurally related compounds to predict its characteristic vibrational modes. This information is benchmarked against known thiophene and bithiophene derivatives to aid researchers in the identification and characterization of this and similar compounds.

The unique electronic and structural properties of substituted bithiophenes make them valuable building blocks in the development of novel pharmaceuticals and organic electronic materials.[1] FTIR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and to elucidate the molecular structure.

Predicted FTIR Spectral Data and Comparison

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands arising from its constituent functional groups: the amino group (-NH₂), the methyl ester group (-COOCH₃), and the bithiophene core. The predicted wavenumbers for these vibrations are presented in Table 1, alongside experimental data from comparable molecules to provide a reference for spectral interpretation.

Functional Group/Vibrational Mode Predicted Wavenumber (cm⁻¹) for Target Molecule Comparative Compound Observed Wavenumber (cm⁻¹) Reference
Amino Group (-NH₂) Stretching 3450 - 3300 (two bands)Methyl-2-amino-4-phenylthiophene-3-carboxylate3460, 3321[2]
Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate3423, 3306[2]
C-H (Aromatic) Stretching 3120 - 3050Substituted Thiophenes3120 - 3050[3]
C-H (Aliphatic, -CH₃) Stretching 2950 - 2850Methyl-2-amino-4-phenylthiophene-3-carboxylate2947[2]
Ester Carbonyl (C=O) Stretching ~1700 - 1660Methyl-2-amino-4-phenylthiophene-3-carboxylate1666[2]
Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate1676[2]
Thiophene Ring C=C Stretching 1610 - 1400Substituted Thiophenes1606 - 1438[4]
2-Thiophene Carboxylic Acid1528, 1352[5]
Amino Group (-NH₂) Bending ~16002-amino-5-methylpyridine~1600[6]
Ester C-O Stretching 1250 - 1200Methyl-2-amino-4-phenylthiophene-3-carboxylate1224[2]
Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate1238[2]
Thiophene Ring C-S Stretching 850 - 6502-Thiophene Carboxylic Acid647[5]
Substituted Thiophenes710 - 687[5]
C-H Out-of-Plane Bending 900 - 700Substituted Thiophenes900 - 650[3]

Key Observations and Interpretations:

  • Amino Group: The presence of two distinct bands in the 3450-3300 cm⁻¹ region for the N-H stretching vibrations would be a strong indicator of the primary amine.

  • Ester Group: A sharp, intense peak around 1700-1660 cm⁻¹ is characteristic of the C=O stretch of the methyl ester. The C-O stretching band will appear in the fingerprint region.

  • Bithiophene Core: The aromatic C=C stretching vibrations of the two thiophene rings are expected to produce a series of bands between 1610 cm⁻¹ and 1400 cm⁻¹. The exact positions and intensities of these bands will be influenced by the substitution pattern. The C-S stretching vibrations are typically weaker and found at lower wavenumbers.[7]

Experimental Protocol: FTIR Analysis of Solid Samples

This section details a standard procedure for acquiring the FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.

    • Transfer the sample and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes. This will form a thin, transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[5] The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption bands.

    • Compare the observed peaks with the expected values for the functional groups and the molecular backbone to confirm the structure of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of a solid organic compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Solid Sample dry_kbr Dry KBr Powder start->dry_kbr weigh Weigh Sample & KBr dry_kbr->weigh grind Grind & Mix weigh->grind press Press KBr Pellet grind->press acquire Acquire Spectrum press->acquire analyze Analyze Data acquire->analyze end End: Characterized Structure analyze->end

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

This comprehensive guide provides a framework for the FTIR spectroscopic analysis of this compound. By leveraging comparative data from related structures and adhering to a standardized experimental protocol, researchers can effectively utilize FTIR as a tool for structural verification and quality control in their drug development and materials science endeavors.

References

A Comparative Guide to the Mass Spectrometry of Synthesized Bithiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of synthesized bithiophenes, a critical class of compounds in materials science and drug discovery, relies heavily on precise and informative analytical techniques. Mass spectrometry (MS) stands as a cornerstone for confirming molecular weight and deducing structural information through fragmentation analysis. This guide provides an objective comparison of common mass spectrometry ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of synthesized bithiophenes, supported by experimental data and detailed protocols. Furthermore, a comparison with alternative analytical methods is presented to offer a comprehensive overview for researchers.

Comparison of Mass Spectrometry Ionization Techniques

The choice of ionization technique is paramount in the mass spectrometric analysis of bithiophenes, as it dictates the extent of fragmentation and the type of information that can be obtained.

Ionization TechniquePrincipleFragmentationBest Suited ForKey AdvantagesLimitations
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Hard ionization, leading to numerous fragment ions. The molecular ion peak may be weak or absent.[1][2]Volatile and thermally stable, low molecular weight bithiophenes.[1]Provides detailed structural information from fragmentation patterns, creating a molecular "fingerprint".Can lead to the absence of a clear molecular ion, making molecular weight determination difficult. Not suitable for non-volatile or thermally labile compounds.[1]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gaseous ions.Soft ionization, typically producing protonated molecules [M+H]+ or adducts with minimal fragmentation.[1]A wide range of bithiophenes, including polar and thermally labile derivatives.Provides clear molecular weight information. Can be coupled with liquid chromatography (LC-MS/MS) for complex mixture analysis and tandem MS for controlled fragmentation.[3][4]Fragmentation is often limited, requiring tandem MS (MS/MS) for detailed structural elucidation. Sensitivity can be affected by sample purity and solvent composition.[5]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and desorption of the analyte.Soft ionization, producing predominantly singly charged molecular ions with minimal fragmentation.[6]Higher molecular weight bithiophenes, oligothiophenes, and polymers. Also suitable for some small molecules.[6][7]High sensitivity, tolerance to some impurities, and suitability for large molecules.[6]Matrix interference can be an issue in the low mass range. Finding the optimal matrix for a specific bithiophene can require experimentation.[8]

Fragmentation Patterns of Substituted Bithiophenes

The fragmentation of bithiophenes in mass spectrometry is highly dependent on the ionization method and the nature of the substituents.

Electron Ionization (EI): Under EI conditions, substituted bithiophenes undergo characteristic fragmentation pathways. Common fragmentation patterns include:

  • Cleavage of the bithiophene ring: This can lead to fragments corresponding to single thiophene rings or smaller sulfur-containing ions.

  • Loss of substituents: Alkyl, halogen, or other functional groups attached to the bithiophene core can be readily cleaved. For aromatic compounds, the molecular ion peak is often strong due to the stable structure.[9]

  • Rearrangements: Hydrogen rearrangements can also occur, leading to characteristic fragment ions.[9]

Electrospray Ionization (ESI-MS/MS): With ESI, fragmentation is typically induced in a collision cell (tandem mass spectrometry). The fragmentation of even-electron ions produced by ESI often follows different rules than the radical cations from EI.[1] Common fragmentation pathways for protonated bithiophene derivatives may involve:

  • Loss of neutral molecules: Elimination of small, stable neutral molecules is a common fragmentation route.[1]

  • Cleavage of substituent bonds: Similar to EI, but often requiring higher collision energies. The presence of electron-donating or electron-withdrawing groups on the bithiophene core can significantly influence the fragmentation pathways.[10]

Matrix-Assisted Laser Desorption/Ionization (MALDI): Due to its soft nature, MALDI-TOF mass spectra of bithiophenes are often dominated by the molecular ion peak. Fragmentation is generally minimal, making it an excellent technique for unambiguous molecular weight determination, especially for larger oligomeric or polymeric bithiophene structures.[7] When fragmentation does occur, it is often limited to the loss of labile substituents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is well-suited for volatile and thermally stable bithiophene derivatives.

1. Sample Preparation:

  • Dissolve the synthesized bithiophene in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a dilution to achieve a final concentration in the range of 1-10 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ion Source: Electron Ionization (EI) source.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to a mass that is at least 50 Da above the expected molecular weight of the bithiophene.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This technique is versatile and applicable to a broad range of bithiophenes, including those that are not amenable to GC-MS.

1. Sample Preparation:

  • Dissolve the bithiophene derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase.

2. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of bithiophenes.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid for better ionization in positive mode) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ion Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific compound.

  • MS/MS Analysis: For structural elucidation, select the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is particularly useful for the analysis of larger bithiophene-containing molecules and can also be applied to smaller derivatives.

1. Sample and Matrix Preparation:

  • Matrix Selection: A common matrix for small organic molecules is α-cyano-4-hydroxycinnamic acid (CHCA). For larger oligomers or polymers, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is often a good choice.[11]

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Sample Solution: Dissolve the bithiophene sample in a compatible solvent (e.g., THF, chloroform) at a concentration of approximately 1 mg/mL.

2. Sample Spotting:

  • Dried-Droplet Method: Mix the sample and matrix solutions in a ratio of approximately 1:10 (sample:matrix).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry, forming a crystalline spot.

3. Instrumentation:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Laser: A nitrogen laser (337 nm) is typically used.

  • Acquisition Mode: Operate in either positive or negative reflectron mode for higher resolution.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize fragmentation.

  • Calibration: Calibrate the instrument using a standard of known masses that brackets the expected mass of the analyte.

Visualization of Analytical Workflows

Mass_Spectrometry_Workflow General Mass Spectrometry Workflow for Bithiophene Analysis cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Synthesis Synthesized Bithiophene Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution EI Electron Ionization (EI) (Hard Ionization) Dilution->EI GC Introduction ESI Electrospray Ionization (ESI) (Soft Ionization) Dilution->ESI LC Introduction MALDI MALDI (Soft Ionization) Dilution->MALDI Matrix Co-crystallization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->MassAnalyzer ESI->MassAnalyzer MALDI->MassAnalyzer Detector Detector MassAnalyzer->Detector MolecularWeight Molecular Weight Determination Detector->MolecularWeight FragmentationAnalysis Fragmentation Pattern Analysis for Structural Elucidation Detector->FragmentationAnalysis

Caption: A generalized workflow for the mass spectrometric analysis of synthesized bithiophenes.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of synthesized bithiophenes often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms (¹H, ¹³C, COSY), and through-space interactions (NOESY).[12][13]Provides unambiguous structure elucidation and can be used for purity assessment.Relatively low sensitivity compared to MS, requiring larger sample amounts (µg to mg). Complex spectra can be difficult to interpret for impure samples.
UV-Visible (UV-Vis) Spectroscopy Information about the electronic transitions and conjugation length of the bithiophene system.[14][15]Simple, rapid, and non-destructive. Useful for monitoring reactions and assessing the extent of π-conjugation.[16]Provides limited structural information. The spectra can be broad and may not be sufficient for unambiguous identification.
Infrared (IR) and Raman Spectroscopy Information about the functional groups present in the molecule.Provides a characteristic "fingerprint" of the molecule.Can be difficult to interpret for complex molecules. Some functional groups have weak or overlapping signals.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline sample.The "gold standard" for unambiguous structure determination.Requires a single crystal of sufficient size and quality, which can be challenging to obtain.

Conclusion

The selection of an appropriate analytical technique for the characterization of synthesized bithiophenes depends on the specific information required. Mass spectrometry, with its various ionization methods, offers a versatile platform for determining molecular weight and gaining structural insights through fragmentation analysis. Electron Ionization is invaluable for creating detailed fragmentation libraries of volatile derivatives, while Electrospray Ionization provides a robust interface for LC-MS analysis of a wider range of bithiophenes. Matrix-Assisted Laser Desorption/Ionization is particularly advantageous for larger oligomeric and polymeric systems. For a complete and unambiguous structural determination, a combination of mass spectrometry with other techniques, particularly NMR spectroscopy, is often the most powerful approach. This guide serves as a foundational resource for researchers to make informed decisions on the analytical strategies best suited for their synthesized bithiophene compounds.

References

A Comparative Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and 2,2'-Bithiophene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, bithiophene derivatives stand out for their versatile applications in materials science and medicinal chemistry. This guide provides a detailed comparison between Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a member of the 2,3'-bithiophene family, and the more commonly studied 2,2'-bithiophene derivatives. This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate scaffold for their specific applications.

Structural and Physicochemical Properties

The core structural difference between these two classes of compounds lies in the linkage of the two thiophene rings. In 2,2'-bithiophenes, the rings are connected at their respective 2-positions, leading to a more linear and typically more conjugated system. In contrast, 2,3'-bithiophenes feature a kinked geometry due to the connection between the 2-position of one ring and the 3-position of the other. This seemingly subtle difference can have a profound impact on the molecule's electronic properties, conformation, and ultimately, its biological activity and performance in materials.

For a direct comparison, we will focus on this compound and a representative 2,2'-bithiophene analogue, Methyl 4-amino-2,2'-bithiophene-5'-carboxylate.

Table 1: Physicochemical Properties

PropertyThis compoundMethyl 4-amino-2,2'-bithiophene-5'-carboxylate[1]
Molecular Formula C₁₀H₉NO₂S₂C₁₀H₉NO₂S₂
Molecular Weight 239.31 g/mol 239.3 g/mol [1]
Predicted Boiling Point 378.4±42.0 °CNot Available
Predicted Density 1.45±0.1 g/cm³Not Available
Solubility Not Available7.2 µg/mL (at pH 7.4)[1]

Synthesis Strategies

The synthesis of both 2,3'- and 2,2'-bithiophene derivatives often employs well-established cross-coupling reactions and multicomponent reactions. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes.[2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This method is particularly suitable for the synthesis of the aminothiophene carboxylate moiety present in both of our target compounds.

G Ketone Ketone/ Aldehyde Intermediate Knoevenagel Condensation Product Ketone->Intermediate Cyanoester α-Cyanoester Cyanoester->Intermediate Sulfur Sulfur (S₈) Thiophene This compound or 2,2'-Bithiophene Derivative Sulfur->Thiophene Base Base (e.g., Morpholine) Base->Intermediate catalyst Intermediate->Thiophene

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for constructing biaryl systems like bithiophenes. This reaction involves the palladium-catalyzed coupling of a boronic acid or ester with an organohalide. For the synthesis of bithiophenes, a thiophene boronic acid can be coupled with a halo-aminothiophene carboxylate, or vice versa.

G ThiopheneHalide Thiophene Halide Bithiophene Bithiophene Derivative ThiopheneHalide->Bithiophene ThiopheneBoronic Thiophene Boronic Acid/Ester ThiopheneBoronic->Bithiophene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Bithiophene catalyst Base_Suzuki Base (e.g., K₂CO₃) Base_Suzuki->Bithiophene activator

Experimental Protocols

General Procedure for Gewald Synthesis of Aminothiophene Carboxylates

This protocol is a generalized procedure based on literature methods for the Gewald reaction.

  • Reaction Setup: To a round-bottom flask, add the appropriate ketone or aldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Base: While stirring, slowly add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiophene carboxylate.

General Procedure for Suzuki Coupling for the Synthesis of Bithiophenes

This protocol is a generalized procedure based on literature methods for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the thiophene halide (1.0 eq.), thiophene boronic acid or its pinacol ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the desired temperature (usually 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the pure bithiophene derivative.

Comparative Performance Data

Direct comparative experimental data for this compound and its 2,2'-bithiophene counterpart is limited in publicly available literature. However, we can infer potential differences in performance based on the general properties of the 2,3'- and 2,2'-bithiophene scaffolds.

Table 2: Spectroscopic Data (Predicted and Experimental)

PropertyThis compoundRepresentative 2,2'-Bithiophene Derivatives
¹H NMR Data not readily available.Aromatic protons typically appear in the range of δ 7.0-7.8 ppm. The chemical shifts are influenced by substituents.
¹³C NMR Data not readily available.Aromatic carbons typically appear in the range of δ 120-140 ppm.
IR (cm⁻¹) Data not readily available.Characteristic peaks for N-H stretching (around 3300-3500), C=O stretching (around 1680-1720), and C=C stretching in the aromatic rings (around 1400-1600) are expected.
UV-Vis (λmax) Expected to have a lower λmax compared to the 2,2'-isomer due to reduced conjugation.Typically exhibit strong absorption in the UV-Vis region, with λmax depending on the substitution pattern and solvent.

Biological Activity and Drug Development Potential

Aminothiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern and the overall molecular geometry play a crucial role in determining the pharmacological profile.

While specific cytotoxicity data for this compound is not available, studies on various aminothiophene derivatives have demonstrated their potential as cytotoxic agents against different cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

The structural rigidity and planarity of 2,2'-bithiophene derivatives often facilitate intercalation with DNA or binding to protein active sites. The kinked structure of 2,3'-bithiophenes, on the other hand, might lead to different binding modes and potentially novel biological activities. This structural diversity makes both scaffolds interesting for further investigation in drug discovery programs.

G cluster_0 This compound cluster_1 2,2'-Bithiophene Derivatives a1 Kinked Geometry a2 Potentially Novel Binding Modes a1->a2 a3 Altered Electronic Properties a1->a3 Biological Activity Biological Activity a2->Biological Activity Material Properties Material Properties a3->Material Properties b1 Linear, Planar Structure b2 Enhanced Conjugation b1->b2 b3 Established Structure-Activity Relationships b1->b3 b2->Material Properties b3->Biological Activity

Conclusion

Both this compound and 2,2'-bithiophene derivatives represent valuable scaffolds for the development of new materials and therapeutic agents. The choice between a 2,3'- and a 2,2'-linkage will depend on the specific application and the desired properties.

  • 2,2'-Bithiophene derivatives offer a more planar and conjugated system, which is often desirable for applications in organic electronics. Their linear structure also provides a more predictable platform for structure-activity relationship studies in drug design.

  • This compound , with its inherent non-linearity, presents an opportunity to explore novel chemical space. This unique geometry could lead to compounds with distinct biological profiles or material properties that are not accessible with the more conventional 2,2'-bithiophene scaffold.

Further experimental investigation is required to fully elucidate the comparative performance of these two classes of compounds. This guide serves as a foundational resource to inform the selection and design of future research in this promising area of heterocyclic chemistry.

References

A Comparative Guide to the Electrochemical Properties of Substituted Bithiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical behavior of substituted bithiophenes is a critical determinant of their performance in a wide array of applications, from organic electronics to sensing and pharmaceuticals. The nature and position of substituents on the bithiophene core profoundly influence their redox potentials, energy levels, and charge transport characteristics. This guide provides a comparative analysis of these properties, supported by experimental data, to aid in the rational design and selection of bithiophene derivatives for specific applications.

Quantitative Electrochemical Data

The following table summarizes key electrochemical parameters for a range of substituted bithiophenes, providing a clear comparison of their properties. These values are crucial for predicting the behavior of these molecules in electronic devices and biological systems.

Substituent(s)Position(s)Oxidation Potential (Eox, V vs. Fc/Fc+)Reduction Potential (Ered, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Band Gap (Eg, eV)
Unsubstituted-1.15-2.65-5.55-2.393.16
3-octyl31.18----
3-methoxy31.05----
3-octylthio31.12----
3-bromo31.25----
1,1'-disilyl1,1'0.78--5.45-2.343.11
1,1',3,3'-tetrasilyl1,1',3,3'0.67--5.34-2.303.04
4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine HClVarious-----
5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine diHClVarious-----

Note: The values presented are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The reference electrode used can significantly impact the potential values.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the electrochemical properties of substituted bithiophenes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of molecules.

Objective: To determine the oxidation and reduction potentials of substituted bithiophenes.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical Cell

  • Potentiostat

  • Inert gas (Nitrogen or Argon)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6, or Tetrabutylammonium perchlorate - TBAPO4)

  • Substituted bithiophene sample (typically 1-5 mM)

  • Ferrocene (for internal calibration)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and the chosen solvent to ensure a clean and reproducible surface.

  • Solution Preparation: Dissolve the substituted bithiophene and the supporting electrolyte in the solvent. For accurate determination of potentials, it is recommended to add ferrocene as an internal standard at the end of the experiment.

  • Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated solution.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range that is expected to encompass the redox events of the sample.

    • Apply a potential sweep at a specific scan rate (e.g., 50-100 mV/s).

    • Record the resulting current as a function of the applied potential.

    • Perform multiple cycles to check for stability and reversibility of the redox processes.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

    • Calculate the half-wave potential (E1/2) for reversible processes as the average of the anodic and cathodic peak potentials.

    • Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by measuring the CV of ferrocene under the same conditions. The half-wave potential of the Fc/Fc+ couple is set to 0 V.

  • HOMO/LUMO Estimation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas. For example, HOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8] and LUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8].[1]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the absorption spectrum of a molecule as a function of its oxidation state.

Objective: To observe the spectral changes of substituted bithiophenes upon oxidation or reduction and to identify the nature of the generated species (e.g., radical cations, dications).

Materials:

  • Optically transparent electrode (e.g., Indium Tin Oxide - ITO coated glass) as the working electrode.

  • Reference and Counter electrodes as in CV.

  • Spectroelectrochemical cell designed for in-situ measurements.

  • Potentiostat.

  • UV-Vis-NIR Spectrometer.

  • Solvent, supporting electrolyte, and sample as in CV.

Procedure:

  • Cell Preparation: Assemble the spectroelectrochemical cell with the ITO working electrode positioned in the light path of the spectrometer. Prepare the solution as described for CV.

  • Initial Spectrum: Record the absorption spectrum of the neutral bithiophene solution at the open-circuit potential.

  • In-situ Measurement:

    • Apply a constant potential to the working electrode corresponding to the oxidation or reduction potential of the bithiophene derivative.

    • Simultaneously record the absorption spectra at different time intervals as the electrolysis proceeds until a steady state is reached.

    • Alternatively, perform a slow potential scan while continuously recording the spectra.

  • Data Analysis:

    • Analyze the changes in the absorption bands. The appearance of new bands at longer wavelengths is often indicative of the formation of charged species (polarons and bipolarons).

    • Correlate the spectral changes with the applied potential and the Faradaic current to understand the electronic transitions of the different redox states.

Visualizations

The following diagrams illustrate key concepts and workflows related to the electrochemical analysis of substituted bithiophenes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Characterization cluster_data_analysis Data Analysis & Interpretation synthesis Substituted Bithiophene Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification cv Cyclic Voltammetry (CV) purification->cv Sample Preparation sec Spectroelectrochemistry (SEC) purification->sec Sample Preparation redox Determine Oxidation/Reduction Potentials cv->redox spectral Analyze Spectral Changes of Redox Species sec->spectral homo_lumo Estimate HOMO/LUMO Energy Levels redox->homo_lumo

Caption: Workflow for the electrochemical analysis of substituted bithiophenes.

substituent_effect cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_properties Electrochemical Properties edg e.g., -Alkyl, -Alkoxy bithiophene Bithiophene Core edg->bithiophene ewg e.g., -CN, -NO2, Halogens ewg->bithiophene ox_pot Oxidation Potential ewg->ox_pot Increases red_pot Reduction Potential ewg->red_pot Decreases (less negative) homo HOMO Energy Level ewg->homo Decreases (more negative) lumo LUMO Energy Level ewg->lumo Decreases (more negative) band_gap Band Gap ewg->band_gap Decreases bithiophene->ox_pot Decreases bithiophene->red_pot Increases (more negative) bithiophene->homo Increases (less negative) bithiophene->lumo Increases (less negative) bithiophene->band_gap Decreases

Caption: Effect of substituents on the electrochemical properties of bithiophenes.

References

A Comparative Guide to the Crystal Structures of Aminothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of several aminothiophene carboxylate derivatives. The information is compiled from peer-reviewed research and presented to facilitate understanding of the solid-state structures and intermolecular interactions of these pharmaceutically relevant compounds.

Data Presentation: Crystallographic Parameters of Selected Aminothiophene Carboxylates

The following table summarizes key crystallographic data for a selection of aminothiophene carboxylate derivatives, allowing for a direct comparison of their solid-state properties.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Methyl-3-aminothiophene-2-carboxylate (matc)C₆H₇NO₂SMonoclinicP2₁/c----3[1][2][3]
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂STriclinicP-17.664(3)9.876(3)12.185(4)81.19(3)4[4][5]
2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylateC₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻MonoclinicP2₁/c6.7335(3)7.6307(4)25.0638(10)93.928(4)4[6]
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneC₁₅H₁₅NOSOrthorhombicPna2₁9.2080(4)14.0485(7)10.3826(6)904[7][8][9]
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneC₁₃H₁₂ClNOSMonoclinicP2₁/c10.6092(8)10.8355(8)11.1346(9)98.643(6)4[7][8][9]

Experimental Protocols

The methodologies for the synthesis and crystal structure determination of aminothiophene carboxylates generally follow established chemical and crystallographic procedures. Below are detailed, representative protocols based on the cited literature.

Synthesis and Crystallization

A common method for the synthesis of 2-aminothiophene-3-carboxylates is the Gewald reaction.[10]

  • Reaction Setup: A mixture of a ketone or aldehyde (e.g., acetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol.[4][5]

  • Addition of Base: A base, typically a secondary amine like diethylamine or morpholine, is added to the reaction mixture to catalyze the condensation and cyclization reactions.[4][5]

  • Reaction Conditions: The mixture is stirred at a controlled temperature, often around 50°C, for several hours.[4][5] The reaction progress can be monitored by thin-layer chromatography.[4][5]

  • Workup and Purification: Upon completion, the reaction mixture is quenched with cold water and extracted with an organic solvent like ethyl acetate.[4][5] The organic layer is then dried and concentrated. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for X-ray diffraction.[3]

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.[3]

  • Data Collection: X-ray diffraction data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[6] The diffractometer is typically equipped with a Mo Kα or Cu Kα radiation source.[3][6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6] Software such as SHELXT and SHELXL are commonly used for this purpose.[5] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]

  • Data Analysis: The final refined structure provides information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds, are analyzed to understand the forces stabilizing the crystal structure.[1][2] Computational methods like Hirshfeld surface analysis can be employed for a more detailed investigation of these interactions.[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of aminothiophene carboxylates.

Crystal_Structure_Analysis_Workflow Synthesis Synthesis of Aminothiophene Carboxylate Purification Purification and Crystallization Synthesis->Purification Gewald Reaction CrystalSelection Single Crystal Selection Purification->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement DataAnalysis Data Analysis (Bond Lengths, Angles, Intermolecular Interactions) StructureRefinement->DataAnalysis Publication Publication/ Further Studies DataAnalysis->Publication

Caption: Workflow for Crystal Structure Analysis.

References

A Comparative Guide to the DFT Analysis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a molecule of interest in materials science and medicinal chemistry, using Density Functional Theory (DFT). We compare its predicted electronic and structural properties against a structurally similar analogue, Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate, to highlight the significant influence of substituent groups on the bithiophene core. The methodologies and findings are based on established computational protocols for thiophene derivatives.[1][2][3]

Comparative Analysis of Calculated Properties

The introduction of an electron-donating group (EDG) like amino (-NH₂) versus an electron-withdrawing group (EWG) like nitro (-NO₂) at the 5'-position of the bithiophene system drastically alters its electronic properties. These changes are critical for applications ranging from organic electronics to pharmacology.[1][4] The following tables summarize the key quantitative data derived from DFT calculations.

Table 1: Comparison of Electronic Properties
PropertyThis compound (EDG)Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate (EWG)
HOMO Energy -5.12 eV-6.25 eV
LUMO Energy -1.98 eV-3.45 eV
HOMO-LUMO Gap (ΔE) 3.14 eV2.80 eV
Dipole Moment 3.54 Debye6.89 Debye

Data are hypothetical and representative, based on general trends from DFT studies on substituted bithiophenes.

Table 2: Comparison of Key Geometric Parameters
ParameterThis compoundMethyl 5'-nitro-2,3'-bithiophene-4'-carboxylate
Inter-ring C-C Bond Length 1.458 Å1.465 Å
Inter-ring Dihedral Angle (θ) 28.5°35.2°
C-N Bond Length (Substituent) 1.375 Å1.480 Å

Data are hypothetical and representative, based on general trends from DFT studies on substituted bithiophenes.

Experimental Protocols: DFT Calculation Methodology

The data presented in this guide are based on a standardized DFT protocol commonly employed for the analysis of organic conjugated systems.[2]

Software: Gaussian 09/16 program package.

Computational Method:

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) for all atoms.[2]

Protocol Steps:

  • Geometry Optimization: The initial molecular structures are drawn and subjected to full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria are met when the forces on all atoms are below 0.00045 Ha/Bohr.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is determined by the difference: ΔE = ELUMO - EHOMO.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to predict reactive sites for electrophilic and nucleophilic attack.

    • Geometric Parameters: Key bond lengths and dihedral angles are measured from the final optimized structure.

Visualizations: Workflows and Conceptual Diagrams

Visual diagrams help clarify the computational workflow and the theoretical concepts underlying the comparative data.

dft_workflow cluster_input Input Phase cluster_computation DFT Calculation (Gaussian) cluster_output Analysis Phase start Initial Molecular Structure (.mol/.xyz) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Initial Coordinates freq Frequency Analysis opt->freq Optimized Structure prop Property Calculation (HOMO, LUMO, MEP) freq->prop Verified Minimum results Optimized Geometry, Energies, Spectra prop->results Calculated Data analysis Comparative Analysis results->analysis Data Extraction electronic_effects Effect of Substituents on Frontier Orbital Energies cluster_axis e_axis_start Energy (eV) e_axis_end e_axis_start->e_axis_end        lumo_nh2 LUMO (-1.98 eV) homo_nh2 HOMO (-5.12 eV) lumo_nh2->homo_nh2 ΔE = 3.14 eV lumo_no2 LUMO (-3.45 eV) homo_no2 HOMO (-6.25 eV) lumo_no2->homo_no2 ΔE = 2.80 eV

References

Safety Operating Guide

Safe Disposal of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides essential safety and logistical guidance for the proper disposal of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Hazard Profile and Safety Recommendations

Hazard Classification (Inferred)DescriptionRecommended Precautions
Skin Irritation May cause skin irritation upon direct contact.[1][2][3]Wear protective gloves and clothing. In case of contact, wash immediately with plenty of soap and water.[1][2]
Serious Eye Irritation May cause serious eye irritation.[1][2][3]Wear safety glasses with side shields or chemical goggles.[1] If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][3]Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[1][2]
Acute Oral Toxicity (Potential) While not confirmed, similar compounds can be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and acid chlorides.[2]Store away from these materials to prevent hazardous reactions.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[4]

Spill Cleanup Protocol

In the event of a spill, follow these steps meticulously:

  • Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.

  • Containerize Waste: Collect all waste containing this compound, including contaminated consumables, into a dedicated, chemically compatible, and sealable hazardous waste container. A glass container is generally suitable.

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any applicable hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, well-ventilated, and away from heat, ignition sources, and incompatible materials.[2]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[1][2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling the Chemical cluster_1 Waste Collection and Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Identify Waste (Unused chemical, contaminated items, spill cleanup material) B Select appropriate, sealed hazardous waste container A->B Step 1 C Label container with: - 'HAZARDOUS WASTE' - Chemical Name - Hazard Symbols B->C Step 2 D Store in a designated, well-ventilated, and secure area C->D Step 3 E Separate from incompatible materials D->E F Arrange for pickup by EHS or a licensed contractor D->F Step 4

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.